Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-6-13-11-8(10(9)15)5-4-7(2)14-11/h4-6H,3H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXWNJGVBKCXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927708 | |
| Record name | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-96-9, 35482-56-5 | |
| Record name | 2-Methyl-5-hydroxy-6-ethoxycarbonyl-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35482-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic organic compound belonging to the 1,8-naphthyridine class of molecules. This scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and known biological activities, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
This compound, also known as Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, possesses the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol . The structure features a fused bicyclic system composed of two pyridine rings, with a methyl group at position 7, a hydroxyl group (in its tautomeric keto form) at position 4, and an ethyl carboxylate group at position 3.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| CAS Number | 13250-96-9 |
| PubChem CID | 5373687 |
| IUPAC Name | This compound |
| Tautomeric Form | Predominantly exists in the 4-oxo form: ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
Synthesis of this compound
The primary synthetic route to this compound is the Gould-Jacobs reaction. This reaction involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Experimental Protocol: Gould-Jacobs Reaction
Materials:
-
2-amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol
Procedure:
-
Condensation: A mixture of 2-amino-6-methylpyridine and a slight molar excess of diethyl ethoxymethylenemalonate is heated at 120-130°C for approximately 2 hours. This step results in the formation of the intermediate, diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate, with the elimination of ethanol. The reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The intermediate from the condensation step is added to a pre-heated high-boiling point solvent, such as Dowtherm A, at a temperature of approximately 250°C. The reaction mixture is maintained at this temperature for 15-30 minutes to facilitate the intramolecular cyclization, leading to the formation of the 1,8-naphthyridine ring system.
-
Isolation and Purification: Upon cooling, the product, this compound, precipitates from the reaction mixture. The solid is collected by filtration and washed with a suitable solvent, such as ethanol, to remove any remaining high-boiling solvent and other impurities. Further purification can be achieved by recrystallization from an appropriate solvent.
Biological Activities of the 1,8-Naphthyridine Scaffold
While specific quantitative biological data for this compound is not extensively reported in the literature, the 1,8-naphthyridine core is a well-established pharmacophore with a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of more complex and biologically active molecules, most notably nalidixic acid, a quinolone antibiotic.
Antimicrobial Activity
Many 1,8-naphthyridine derivatives exhibit potent antibacterial activity. The primary mechanism of action for many of these compounds, including the quinolone antibiotics derived from this scaffold, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Anti-inflammatory Activity
Certain derivatives of 1,8-naphthyridine have demonstrated anti-inflammatory properties. The mechanism for this activity can involve the modulation of key inflammatory signaling pathways. For instance, some 1,8-naphthyridine-2-carboxamide derivatives have been shown to suppress the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response.[1]
Anticancer Activity
The 1,8-naphthyridine scaffold is also being explored for its anticancer potential. Derivatives have been shown to exert cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of topoisomerase II, an enzyme vital for DNA replication in rapidly dividing cancer cells, and the inhibition of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), which are often overactive in cancer.[2]
| Derivative Class | Target Cancer Cell Lines | Reported IC₅₀ Values (μM) |
| 1,8-Naphthyridine-3-carboxamides | Breast (HBL-100), Oral (KB), Colon (SW-620) | 1.37 - 3.7[3] |
| 1-Propargyl-1,8-naphthyridine-3-carboxamides | Various cancer cell lines | Varies by compound[4] |
| Halogenated 1,8-naphthyridine-3-caboxamides | MIAPaCa, K-562 | 0.41 - 0.77[5] |
| 1,8-Naphthyridine-C-3'-heteroaryl derivatives | PA-1, SW620 | 0.41 - 1.4[5] |
Note: The IC₅₀ values are for various derivatives of the 1,8-naphthyridine scaffold and not for this compound itself.
Conclusion
This compound is a valuable heterocyclic compound, primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its synthesis is well-established through the Gould-Jacobs reaction. While direct biological data on this specific ester is limited, the broader 1,8-naphthyridine class of compounds demonstrates significant potential in the development of new antimicrobial, anti-inflammatory, and anticancer agents. Further research into the direct biological activities of this compound and the synthesis of novel derivatives is warranted to fully explore its therapeutic potential.
References
- 1. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Anticancer Activity
1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[1][2][3][4] Their mechanisms of action are diverse and often involve the inhibition of crucial cellular processes such as DNA replication and cell signaling pathways essential for tumor growth and survival.[5][6]
Mechanisms of Action
Kinase Inhibition: A primary mechanism by which 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases. These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Key kinase targets for 1,8-naphthyridine derivatives include Epidermal Growth Factor Receptor (EGFR), Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), and Casein Kinase 2 (CK2).[5][6][7][8][9] Inhibition of these kinases can disrupt downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[10][11]
DNA Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives function as topoisomerase inhibitors.[10] Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. By inhibiting these enzymes, the derivatives can induce DNA strand breaks, leading to genomic instability and triggering programmed cell death in rapidly dividing cancer cells.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of various 1,8-naphthyridine derivatives has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the in vitro anticancer activity of selected 1,8-naphthyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HBL-100 (Breast) | 1.37 | [1] |
| Compound 17 | KB (Oral) | 3.7 | [1] |
| Compound 22 | SW-620 (Colon) | 3.0 | [1] |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [2] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [2] |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [2] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [2] |
| Compound 29 | SW620 (Colon) | 1.4 | [2] |
| Compound 16 | HeLa (Cervical) | 0.7 | [10][12] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [10][12] |
| Compound 16 | PC-3 (Prostate) | 5.1 | [10][12] |
| Derivative 5b | MCF-7 (Breast) | 11.25 | [3] |
| Derivative 5e | MCF-7 (Breast) | 13.45 | [3] |
| Derivative 5b | A549 (Lung) | 23.19 | [3] |
| Derivative 5e | A549 (Lung) | 26.24 | [3] |
| Derivative 5b | SiHa (Cervical) | 29.22 | [3] |
| Derivative 5e | SiHa (Cervical) | 30.18 | [3] |
| CX-4945 | Various | Ki = 0.38 nM | [9] |
| Compound 15 | ALK5 Autophosphorylation | 6 nM | [8] |
| Compound 19 | ALK5 Autophosphorylation | 4 nM | [8] |
| Compound 12 | EGFRWT | 14.5 nM | [7] |
| Compound 12 | EGFRT790M | 35.4 nM | [7] |
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of kinase inhibition by 1,8-naphthyridine derivatives, leading to the disruption of cancer cell signaling.
References
- 1. 2.7. Plaque reduction assay [bio-protocol.org]
- 2. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Discovery and Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a key intermediate in the synthesis of Nalidixic acid, the first of the quinolone antibiotics.[1] This document details the discovery and synthesis of this compound, with a focus on the widely employed Gould-Jacobs reaction.[2][3] While the primary significance of this molecule lies in its role as a synthetic precursor, this guide also briefly discusses the broader biological context of the 1,8-naphthyridine scaffold. Detailed experimental protocols for its synthesis are provided, along with a workflow diagram for clarity.
Introduction
This compound (CAS No: 13250-96-9) is a heterocyclic organic compound belonging to the 1,8-naphthyridine class.[4] Its discovery is intrinsically linked to the development of Nalidixic acid in the early 1960s.[5] The 1,8-naphthyridine core has since become a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6] This guide will focus on the foundational synthesis of this important intermediate.
Synthesis
The most common and historically significant method for synthesizing this compound is the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[3]
Reaction Scheme
The synthesis can be summarized in the following two steps:
-
Condensation: 2-Amino-6-methylpyridine reacts with diethyl ethoxymethylenemalonate to form an intermediate, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate.[2]
-
Cyclization: The intermediate undergoes thermal cyclization to yield this compound.[2]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on the principles of the Gould-Jacobs reaction as described in the literature.[2][7]
Materials:
-
2-Amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol
Procedure:
Step 1: Condensation
-
In a reaction vessel, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[7]
-
Heat the mixture with stirring. An exothermic reaction should be observed.
-
Maintain the temperature at approximately 90°C until the reaction is complete (monitoring by TLC is recommended).[7]
-
Cool the reaction mixture to room temperature. The crude intermediate, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate, may be used directly in the next step or purified.
Step 2: Cyclization
-
In a separate reaction vessel, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250°C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature for a period sufficient to complete the cyclization (typically 15-30 minutes). The product will precipitate from the hot solution.
-
Allow the mixture to cool.
-
Filter the precipitated solid and wash with a suitable solvent (e.g., ethanol) to remove the high-boiling point solvent.
-
Dry the product, this compound, under vacuum.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| CAS Number | 13250-96-9 |
| Appearance | Pale buff crystalline powder (as Nalidixic acid) |
| Melting Point | 229-230 °C (for Nalidixic acid) |
| Solubility | Sparingly soluble in common organic solvents |
Note: Some data pertains to the final product, Nalidixic acid, as data for the intermediate is limited.[8]
Biological Activity and Mechanism of Action
There is a notable lack of specific data on the biological activity and mechanism of action of this compound itself. Its primary role in the scientific literature is that of a chemical intermediate in the synthesis of Nalidixic acid.[2]
The broader class of 1,8-naphthyridine derivatives, however, exhibits a wide spectrum of pharmacological activities.[6] The most prominent of these is the antibacterial action of the quinolone family, which includes Nalidixic acid. These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1]
Other reported activities for various 1,8-naphthyridine derivatives include:
-
Anticancer activity: Some derivatives have shown cytotoxicity against various cancer cell lines.
-
Anti-inflammatory activity: Certain compounds have demonstrated anti-inflammatory properties.
-
Antiviral activity: Antiviral effects have also been reported for some derivatives.
It is plausible that this compound may possess some level of these activities, but this has not been a significant area of research.
Due to the absence of specific studies on the mechanism of action for this intermediate, a signaling pathway diagram cannot be provided.
Conclusion
This compound is a historically and synthetically important molecule, serving as a crucial stepping stone in the production of Nalidixic acid and, by extension, the development of the vast field of quinolone antibiotics. Its synthesis via the Gould-Jacobs reaction is a classic example of heterocyclic chemistry. While its own biological profile remains largely unexplored, the versatile 1,8-naphthyridine scaffold to which it belongs continues to be a fertile ground for the discovery of new therapeutic agents. Further investigation into the potential intrinsic biological activities of this and similar intermediates could be a worthwhile endeavor for future research.
References
- 1. mdpi.com [mdpi.com]
- 2. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is not extensively available in current scientific literature. This guide provides a comprehensive overview of the putative mechanisms based on the well-documented biological activities of the broader 1,8-naphthyridine class of compounds, to which it belongs. The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to exhibit a wide array of pharmacological effects, including potent anticancer and anti-inflammatory activities.[1]
Core Putative Mechanisms of Action
The therapeutic effects of 1,8-naphthyridine derivatives are believed to stem from their ability to interfere with fundamental cellular processes, primarily through the induction of apoptosis in cancer cells and the modulation of inflammatory pathways. The core putative mechanisms are detailed below.
Anticancer Activity: Induction of Apoptosis
A significant body of research points to the pro-apoptotic capabilities of 1,8-naphthyridine derivatives in various cancer cell lines.[1] This programmed cell death is thought to be triggered through several key molecular pathways:
-
Topoisomerase II Inhibition: Certain 1,8-naphthyridine derivatives have been shown to inhibit topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[2][3] Inhibition of this enzyme leads to DNA strand breaks and ultimately triggers apoptosis.
-
Kinase Inhibition: The 1,8-naphthyridine scaffold has been identified as a potent inhibitor of various protein kinases that are often dysregulated in cancer.[4][5][6][7] These include:
-
Epidermal Growth Factor Receptor (EGFR)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
Casein Kinase 2 (CK2)
-
c-Met Kinase
-
Phosphoinositide-dependent Kinase 1 (PDK1) By blocking the activity of these kinases, these compounds can disrupt critical signaling pathways involved in cell growth, proliferation, and survival.
-
Anti-inflammatory Activity
The anti-inflammatory properties of 1,8-naphthyridine derivatives are primarily attributed to their ability to modulate the production and secretion of inflammatory mediators.[4][8] Studies on various derivatives have demonstrated a reduction in the levels of pro-inflammatory cytokines and chemokines, suggesting an interference with inflammatory signaling cascades.
Quantitative Data on Related 1,8-Naphthyridine Derivatives
While specific quantitative data for this compound is not available, the following tables summarize the cytotoxic activities of other 1,8-naphthyridine derivatives against various cancer cell lines, providing a benchmark for the potential potency of this compound class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HBL-100 (Breast) | 1.37 | [8] |
| Compound 17 | KB (Oral) | 3.7 | [8] |
| Compound 22 | SW-620 (Colon) | 3.0 | [8] |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [9] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [9] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [9] |
| Compound 29 | SW620 (Colon) | 1.4 | [9] |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [9] |
| Compound 5j | HeLa (Cervical) | 6.4 | [10] |
| Compound 5k | MCF-7 (Breast) | 2.03 | [10] |
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1][2]
Materials:
-
Selected human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.[10]
Materials:
-
Cell culture reagents as in Protocol 1.
-
LDH Cytotoxicity Assay Kit (commercially available).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 1500 rpm.
-
Carefully transfer the supernatant to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
-
Data Acquisition:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).
-
Visualizations
The following diagrams illustrate the putative signaling pathways and a general experimental workflow.
Caption: Putative anticancer signaling pathways of 1,8-naphthyridine derivatives.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Naphthyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the therapeutic potential of naphthyridine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in their drug discovery and development efforts.
Naphthyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic agents.[1][2] Some have also shown potential in treating neurological disorders such as Alzheimer's disease.[2] The versatility of the naphthyridine core allows for chemical modifications at various positions, enabling the fine-tuning of their pharmacological properties.[1] Several naphthyridine-based compounds have entered clinical trials, highlighting their significance in modern drug discovery.[1]
Data Presentation: Biological Activities of Naphthyridine Derivatives
The following tables summarize the in vitro biological activities of various naphthyridine derivatives, providing a comparative overview of their potency against different targets and cell lines.
Table 1: Anticancer Activity of Naphthyridine Derivatives (IC50 values in µM)
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine Derivatives | |||
| Compound 16 | HeLa (Cervical) | 0.7 | [3][4] |
| HL-60 (Leukemia) | 0.1 | [3][4] | |
| PC-3 (Prostate) | 5.1 | [3][4] | |
| Compound 15 | HeLa (Cervical) | 2.3 | [3] |
| HL-60 (Leukemia) | 0.8 | [3] | |
| PC-3 (Prostate) | 11.4 | [3] | |
| Compound 14 | HeLa (Cervical) | 2.6 | [3] |
| HL-60 (Leukemia) | 1.5 | [3] | |
| PC-3 (Prostate) | 2.7 | [3] | |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [5] |
| K-562 (Leukemia) | 0.77 | [5] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [5] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [5] |
| SW620 (Colorectal) | 1.4 | [5] | |
| Derivative 5b | MCF-7 (Breast) | 11.25 ± 0.09 | [6] |
| A549 (Lung) | 23.19 ± 0.45 | [6] | |
| SiHa (Cervical) | 29.22 ± 0.35 | [6] | |
| Derivative 5e | MCF-7 (Breast) | 13.45 ± 0.09 | [6] |
| A549 (Lung) | 26.24 ± 0.41 | [6] | |
| SiHa (Cervical) | 30.18 ± 0.39 | [6] | |
| 1,6- & 1,7-Naphthyridine Derivatives | |||
| Compound 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [7] |
| HeLa (Cervical) | 13.2 ± 0.7 | [7] | |
| HL-60 (Leukemia) | 8.9 ± 2.2 | [7] | |
| 1,5-Naphthyridine Derivatives | |||
| 2-Chloro-1,5-naphthyridines (4a-7c) | Cancer Cell Lines | 0.25 - 0.36 | [8] |
Table 2: Antimicrobial Activity of Naphthyridine Derivatives (MIC values)
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | 1,8-Naphthyridine Derivatives | | | | Brominated derivatives 31b & 31f | Bacillus subtilis (resistant) | 1.7 - 13.2 |[9] | | Benzo[h][1][3]Naphthyridine Derivatives | | | | Compounds 5, 6, 7, 9, 10, 11, 13 | Mycobacterium tuberculosis | 12.5 - 15.6 |[10] | | 1,5-Naphthyridine Silver(I) Complexes | | | | Complex 92c | Candida spp. | 0.78 - 6.25 |[9] | | Complexes 92a-c | Bacteria | 2.5 - 100 |[9] | | 1,5-Naphthyridine Alkaloids | | | | Canthin-6-one 93a | Methicillin-resistant S. aureus | 0.98 |[9] | | | Candida albicans | 3.91 |[9] | | 10-methoxycanthin-6-one 93b | Methicillin-resistant S. aureus | 3.91 |[9] | | | Candida albicans | 7.81 |[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of the therapeutic potential of naphthyridine compounds.
Synthesis of the Naphthyridine Core
The versatile naphthyridine scaffold can be synthesized through various methods. The Friedländer annulation and the Gould-Jacobs reaction are two widely employed and effective strategies.
1. Friedländer Synthesis of 1,8-Naphthyridines (Solvent-Free Grinding Method) [11]
This protocol offers an environmentally benign and efficient method for the synthesis of 1,8-naphthyridine derivatives.
-
Materials:
-
2-aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Cold water
-
Filtration apparatus
-
Appropriate solvent for recrystallization
-
-
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (1 equivalent), the active methylene compound (1 equivalent), and CeCl₃·7H₂O (1 equivalent).
-
Grind the mixture vigorously with a pestle at room temperature for 3-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add cold water to the reaction mixture.
-
Collect the precipitated solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent to yield the desired 1,8-naphthyridine derivative.
-
2. Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis (Conventional Thermal Method) [1]
This classical method is effective for the preparation of 4-hydroxy-1,5-naphthyridines.
-
Materials:
-
3-aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
-
Procedure:
-
Condensation: In a round-bottom flask, dissolve 3-aminopyridine (1 equivalent) in a suitable solvent. Add diethyl ethoxymethylenemalonate (1 equivalent) to the solution. Heat the mixture at a moderate temperature (e.g., 100-120 °C) for 1-2 hours to form the intermediate vinylogous amide.
-
Cyclization: Add a high-boiling point solvent such as Dowtherm A to the reaction mixture. Heat the mixture to a high temperature (typically 240-260 °C) and maintain it under reflux for 30-60 minutes to effect the intramolecular cyclization.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution. Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol, ether) to obtain the crude 4-hydroxy-1,5-naphthyridine derivative. Further purification can be achieved by recrystallization.
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium
-
Naphthyridine compounds to be tested
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthyridine compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: Topoisomerase II Inhibition Assay
Some naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.
-
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Naphthyridine compounds to be tested
-
Loading dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, supercoiled DNA, and the test naphthyridine compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of Topoisomerase II enzyme to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Electrophoresis: Add loading dye to the samples and load them onto an agarose gel. Run the gel electrophoresis to separate the different forms of DNA (supercoiled, relaxed, and linear).
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.
-
Analysis: The inhibition of Topoisomerase II activity is observed as a decrease in the amount of relaxed or decatenated DNA and an increase in the amount of supercoiled or catenated DNA compared to the no-drug control. The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) can be determined.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by naphthyridine compounds and a general experimental workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide focuses on the structure-activity relationships (SAR) of 7-methyl-1,8-naphthyridine derivatives, a key subset with significant therapeutic potential. These compounds have been extensively investigated for their anticancer, antimicrobial, and kinase inhibitory properties.[3][4][5] This document provides an in-depth analysis of their SAR, detailed experimental protocols, and visualizations of relevant biological pathways.
Anticancer Activity
Derivatives of 7-methyl-1,8-naphthyridine have demonstrated notable cytotoxic effects against various cancer cell lines. The SAR studies reveal that substitutions at different positions on the naphthyridine core significantly influence their anticancer potency.
A series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with varying substituents at the C3 position were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7).[6] Several of these compounds exhibited IC50 values in the low micromolar range, indicating promising cytotoxicity.[6]
Another study on a broader range of naphthyridine derivatives, including those with a methyl group at other positions, highlighted the importance of substituents at the C2, C5, C6, and C7 positions for cytotoxicity in human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.[7] For instance, compounds with a naphthyl ring at the C2 position showed increased cytotoxicity.[7][8]
Quantitative Data: Anticancer Activity of 7-Methyl-1,8-Naphthyridine and Related Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 3) | Cell Line | IC50 (µM) | Reference |
| 3f | Phenyl | -(CH2)2-N(CH3)2 | MCF7 | 6.53 | [6] |
| 6f | Phenyl | 4-Methylpiperazin-1-yl | MCF7 | 7.88 | [6] |
| 8c | Phenyl | 4-Phenylpiperazin-1-yl | MCF7 | 7.89 | [6] |
| 10b | Phenyl | 4-Hydroxypiperidin-1-yl | MCF7 | 7.79 | [6] |
| 47 | Not specified | Halogen substituted carboxamide | MIAPaCa | 0.41 | [9] |
| 47 | Not specified | Halogen substituted carboxamide | K-562 | 0.77 | [9] |
| 36 | Not specified | Halogen substituted carboxamide | PA-1 | 1.19 | [9] |
| 29 | Not specified | C-3'-heteroaryl | PA-1 | 0.41 | [9] |
| 29 | Not specified | C-3'-heteroaryl | SW620 | 1.4 | [9] |
| 16 | Naphthyl | Not specified | HeLa | 0.7 | [7][8] |
| 16 | Naphthyl | Not specified | HL-60 | 0.1 | [7][8] |
| 16 | Naphthyl | Not specified | PC-3 | 5.1 | [7][8] |
Antimicrobial Activity
The 1,8-naphthyridine core is famously present in nalidixic acid, the first quinolone antibiotic.[3] Consequently, many 7-methyl-1,8-naphthyridine derivatives have been explored for their antimicrobial properties.
A study focused on 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole ring, which were investigated as potential DNA-gyrase inhibitors.[3] Many of these compounds showed selective activity against resistant strains of Bacillus subtilis. The introduction of a bromine atom at the C6 position of the naphthyridine scaffold was found to enhance antibacterial activity.[3]
Another area of investigation is the potential of 1,8-naphthyridine derivatives to modulate the activity of existing antibiotics.[10] While some derivatives did not exhibit direct antibacterial activity, they were able to potentiate the effect of fluoroquinolones against multi-resistant bacterial strains, suggesting a synergistic interaction.[10]
Quantitative Data: Antimicrobial Activity of 7-Methyl-1,8-Naphthyridine Derivatives
| Compound Class | Modification | Target Organism | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine-3-carbonitrile | ANC-4 (Ethyl substitution on phenyl ring) | M. tuberculosis H37Rv | 12.5 | [11] |
| 1,8-Naphthyridine-3-carbonitrile | ANA-12 (5-nitrofuran on piperazine) | M. tuberculosis H37Rv | 6.25 | [11] |
| 1,8-Naphthyridine-3-carbonitrile | ANA-7, 8, 10 (Electron-withdrawing groups) | M. tuberculosis H37Rv | 12.5 | [11] |
Kinase Inhibition
The 1,8-naphthyridine scaffold has also been identified as a promising framework for the development of kinase inhibitors.[12] While specific data on 7-methyl derivatives is limited in the provided search results, a related 1,7-naphthyridine scaffold has been shown to be a potent inhibitor of PIP4K2A, a lipid kinase implicated in cancer.[13] The SAR for these compounds highlighted the importance of a hydrogen bond between a naphthyridine nitrogen and the kinase hinge motif, as well as π-π stacking interactions.[13] This suggests that the nitrogen atoms in the 1,8-naphthyridine core of 7-methyl derivatives could similarly participate in key interactions with kinase active sites.
Experimental Protocols
Synthesis of 2-phenyl-7-methyl-1,8-naphthyridine derivatives
A general procedure for the synthesis of the anticancer compounds listed in Table 1 involves a multi-step reaction sequence. While the full detailed protocol is proprietary to the cited research, a representative workflow is as follows:
Caption: Synthetic workflow for 2-phenyl-7-methyl-1,8-naphthyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized naphthyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
-
Cell Seeding: Human cancer cell lines (e.g., MCF7, HeLa, HL-60, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.[11]
-
Bacterial Culture: The bacterial strains are cultured in an appropriate broth medium to a specific optical density.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The biological activity of 7-methyl-1,8-naphthyridine derivatives can be attributed to their interaction with various cellular targets and pathways.
Inhibition of DNA Gyrase and Topoisomerase II
A primary mechanism of action for the antimicrobial and some anticancer effects of 1,8-naphthyridine derivatives is the inhibition of type II topoisomerases, such as DNA gyrase in bacteria and topoisomerase II in eukaryotic cells.[3][10] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks and ultimately cell death.
Caption: Mechanism of action via DNA gyrase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 12. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. This ethyl ester derivative serves as a key intermediate in the synthesis of more complex molecules and novel drug candidates.
The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction.[1][2] This classical method involves the condensation of an aminopyridine derivative with a substituted malonic ester, followed by a thermal cyclization.[1] Specifically, for the target molecule, the reaction utilizes 2-amino-4-methylpyridine and diethyl ethoxymethylenemalonate (DEEM). The initial step is a nucleophilic substitution of the ethoxy group of DEEM by the amino group of the pyridine derivative. The subsequent high-temperature intramolecular cyclization of the resulting intermediate yields the desired 4-hydroxy-1,8-naphthyridine core.[1] The 4-hydroxy group of the product exists in tautomeric equilibrium with its 4-oxo form.
The protocol outlined below provides a detailed procedure for the synthesis, purification, and characterization of this compound, offering a reliable method for obtaining this valuable synthetic intermediate for applications in medicinal chemistry and drug discovery.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [3] |
| Molecular Weight | 232.24 g/mol | [3] |
| CAS Number | 13250-96-9 | [3] |
| Appearance | Expected to be a solid | General knowledge |
| Melting Point | Not explicitly found in searches | |
| Purity | >95% (typical for this method) | [4] |
| Yield | Variable, depends on conditions | General knowledge |
Experimental Protocol
Synthesis of this compound via Gould-Jacobs Reaction
This protocol details the two-step synthesis involving the initial condensation of 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, followed by thermal cyclization.
Materials:
-
2-Amino-4-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Ethanol
-
Hexane
-
Standard laboratory glassware and heating apparatus (heating mantle, condenser)
-
Magnetic stirrer
Procedure:
Step 1: Condensation of 2-Amino-4-methylpyridine and DEEM
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-amino-4-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate, may crystallize upon cooling.
-
Wash the crude intermediate with hexane to remove any unreacted DEEM and other impurities. The intermediate can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether (approximately 10 times the weight of the intermediate) in a round-bottom flask equipped with a condenser and a thermometer.
-
Heat the mixture with vigorous stirring to 240-250 °C. The cyclization reaction is typically complete within 30-60 minutes at this temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to below 100 °C.
-
Add hexane to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling point solvent.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its melting point should be determined.
Visualizations
Synthesis Workflow
Caption: Gould-Jacobs synthesis of the target compound.
References
Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
Introduction
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a core structural motif in various biologically active molecules, exhibiting a wide range of pharmacological activities. This document provides a detailed protocol for the synthesis of this target compound via the Gould-Jacobs reaction, a classical and effective method for the preparation of 4-hydroxyquinoline and its bioisosteres.[1] The synthesis involves a two-step process commencing with the condensation of 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to yield the final product.
Reaction Scheme
The overall synthesis is depicted in the following reaction scheme:
Step 1: Condensation 2-amino-4-methylpyridine + Diethyl ethoxymethylenemalonate → Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate
Step 2: Thermal Cyclization Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate → this compound
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier |
| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | Sigma-Aldrich |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific |
Step 1: Synthesis of Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylpyridine (10.81 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).
-
Heat the reaction mixture at 110-120°C for 2 hours with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting crude product, Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate, can be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
In a separate round-bottom flask, heat 150 mL of diphenyl ether to 250°C under a nitrogen atmosphere.
-
Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature at 250°C for 30 minutes.
-
Monitor the completion of the cyclization reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Upon cooling, the product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with hexane to remove the diphenyl ether.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a solid.
-
Dry the final product in a vacuum oven at 60°C.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-Amino-4-methylpyridine | 10.81 g (0.1 mol) |
| Diethyl ethoxymethylenemalonate | 21.62 g (0.1 mol) |
| Reaction Conditions | |
| Step 1 Temperature | 110-120°C |
| Step 1 Time | 2 hours |
| Step 2 Temperature | 250°C |
| Step 2 Time | 30 minutes |
| Product Characterization | |
| Chemical Formula | C₁₂H₁₂N₂O₃[2] |
| Molar Mass | 232.24 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 70-80% |
Visualizations
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Gould-Jacobs Reaction Mechanism
Caption: Mechanism of the Gould-Jacobs reaction for 1,8-naphthyridine synthesis.
References
Application Notes and Protocols for the NMR Analysis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure
IUPAC Name: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate CAS Number: 13250-96-9 Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol
(Structure for illustrative purposes)
Nuclear Magnetic Resonance (NMR) Data
The following tables are structured for the presentation of ¹H and ¹³C NMR data. The assignments are based on the chemical structure of this compound. Experimental values should be populated upon data acquisition.
¹H NMR Data
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| TBD | TBD | TBD | 1H | H-2 |
| TBD | TBD | TBD | 1H | H-5 |
| TBD | TBD | TBD | 1H | H-6 |
| TBD | TBD | TBD | 3H | 7-CH₃ |
| TBD | TBD | TBD | 2H | O-CH₂-CH₃ |
| TBD | TBD | TBD | 3H | O-CH₂-CH₃ |
| TBD | TBD | TBD | 1H | 4-OH |
| TBD | TBD | TBD | 1H | N-H |
TBD: To be determined experimentally.
¹³C NMR Data
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| TBD | C-2 |
| TBD | C-3 |
| TBD | C-4 |
| TBD | C-4a |
| TBD | C-5 |
| TBD | C-6 |
| TBD | C-7 |
| TBD | C-8a |
| TBD | 7-CH₃ |
| TBD | C=O |
| TBD | O-CH₂-CH₃ |
| TBD | O-CH₂-CH₃ |
TBD: To be determined experimentally.
Experimental Protocols
The following protocols describe the methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., -OH, -NH). Chloroform-d (CDCl₃) can also be used if the compound is sufficiently soluble.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
-
Transmitter Frequency Offset (o1p): Centered in the middle of the expected spectral range (e.g., ~5 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is standard for most organic molecules.
-
Transmitter Frequency Offset (o1p): Centered at approximately 100 ppm.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analysis: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignments.
Visualizations
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a chemical compound.
Application Notes and Protocols for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate as a versatile chemical intermediate in the synthesis of biologically active molecules. This document includes detailed experimental protocols for its synthesis and subsequent derivatization, quantitative data on the biological activities of its derivatives, and visualizations of relevant synthetic pathways and biological mechanisms.
Introduction
This compound is a key building block in medicinal chemistry, belonging to the 1,8-naphthyridine class of heterocyclic compounds. This scaffold is of significant interest due to the wide range of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] Notably, the 1,8-naphthyridine core is a constituent of several established drugs. The title compound serves as a crucial precursor for the synthesis of a variety of derivatives, such as nalidixic acid analogues, carboxamides, and hydrazides, which have shown promise in preclinical studies.
Physicochemical Properties
| Property | Value |
| CAS Number | 13250-96-9[2][3] |
| Molecular Formula | C₁₂H₁₂N₂O₃[2] |
| Molecular Weight | 232.23 g/mol [2] |
| Appearance | Pale buff, crystalline powder |
| Solubility | Soluble in chloroform, toluene, methanol, and ethanol; sparingly soluble in water and ether. |
Synthesis of this compound
The synthesis of the title compound is commonly achieved through a Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[4][5]
Experimental Protocol: Gould-Jacobs Reaction
This protocol describes the synthesis of this compound from 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate (DEEM).
Materials:
-
2-Amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether or Dowtherm A
-
Ethanol
-
Hexane
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in ethanol. To this solution, add diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the ethanol under reduced pressure to obtain the intermediate, diethyl [(6-methyl-2-pyridyl)amino]methylenemalonate.
-
Cyclization: In a separate flask, heat diphenyl ether (or Dowtherm A) to 240-250 °C.
-
Slowly add the intermediate from the previous step to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Allow the reaction mixture to cool to room temperature.
-
Add hexane to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with hexane to remove residual diphenyl ether.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Expected Yield: 70-80%
Application as a Chemical Intermediate
This compound is a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications.
Synthesis of 1,8-Naphthyridine-3-carboxamide Derivatives
The ethyl ester can be readily converted to carboxamides by reaction with various amines. These carboxamide derivatives have shown significant anticancer and anti-inflammatory activities.[6]
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine (1.2 equivalents)
-
High-boiling point solvent (e.g., N,N-dimethylformamide - DMF)
-
Sodium hydride (NaH) or other suitable base (optional)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMF in a round-bottom flask.
-
Add the desired amine (1.2 equivalents) to the solution.
-
If the amine is used as its hydrochloride salt, add a suitable base like triethylamine to liberate the free amine. For less reactive amines, a stronger base like NaH may be required to deprotonate the naphthyridine hydroxyl group.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Nalidixic Acid Analogues
The title compound is a precursor to nalidixic acid, an antibacterial agent. The synthesis involves N-alkylation followed by hydrolysis of the ester.
Materials:
-
This compound
-
Ethyl iodide or diethyl sulfate
-
Potassium carbonate or sodium hydride
-
DMF or acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
N-Ethylation: Suspend this compound (1.0 equivalent) and potassium carbonate (1.5 equivalents) in DMF.
-
Add ethyl iodide (1.2 equivalents) and heat the mixture at 60-80 °C for 4-6 hours.
-
Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-ethylated intermediate.
-
Hydrolysis: Dissolve the N-ethylated intermediate in a mixture of ethanol and aqueous NaOH solution (e.g., 10%).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the nalidixic acid analogue.
Biological Activities of Derivatives
Derivatives of this compound have demonstrated a range of biological activities. The following tables summarize some of the reported quantitative data.
Table 1: Anticancer Activity of 1,8-Naphthyridine-3-carboxamide Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 12 | HBL-100 | Breast | 1.37 | [6] |
| 17 | KB | Oral | 3.7 | [6] |
| 22 | SW-620 | Colon | 3.0 | [6] |
| 14 | HeLa | Cervical | <10 | [7] |
| 15 | HeLa | Cervical | <10 | [7] |
| 16 | HeLa | Cervical | 0.7 | [7] |
| 16 | HL-60 | Leukemia | 0.1 | [7] |
| 16 | PC-3 | Prostate | 5.1 | [7] |
Table 2: Antifungal Activity of Nalidixic Acid-based Diacyl and Sulfonyl Acyl Hydrazines
| Compound | Fungal Strain | ED₅₀ (µg/mL) |
| Derivative A | A. porri | 29.6 - 495.9 |
| Derivative B | R. bataticola | Moderate Activity |
| Derivative C | S. rolfsii | Moderate Activity |
Mechanism of Action and Signaling Pathways
The anticancer activity of some 1,8-naphthyridine derivatives has been attributed to the inhibition of key cellular enzymes and signaling pathways.
Topoisomerase II Inhibition
Certain 1,8-naphthyridine derivatives function as Topoisomerase II inhibitors.[7] By stabilizing the covalent complex between the enzyme and DNA, they prevent the re-ligation of double-strand breaks, leading to apoptosis in cancer cells.
In Vitro Cytotoxicity Assay Protocol
The following is a general protocol for assessing the in vitro cytotoxicity of synthesized 1,8-naphthyridine derivatives using the MTT assay.[7][8]
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized 1,8-naphthyridine derivatives
-
DMSO (for stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide array of biologically active compounds. The protocols and data presented in these application notes provide a solid foundation for researchers in the fields of medicinal chemistry and drug discovery to explore the potential of this scaffold in developing novel therapeutics.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. This compound | 13250-96-9 [chemicalbook.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Nalidixic Acid from an Ethyl Ester Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of nalidixic acid, a quinolone antibiotic, commencing from the ethyl ester intermediate derived from 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate. The synthesis follows the well-established Gould-Jacobs reaction pathway.
Introduction
Nalidixic acid is a synthetic antibacterial agent, the first of the quinolone antibiotics. Its synthesis is a multi-step process that is a classic example of the Gould-Jacobs reaction for the formation of the 4-quinolone ring system. This process involves the condensation of an amine with a malonic ester derivative, followed by thermal cyclization, N-alkylation, and finally, hydrolysis to yield the active carboxylic acid. Careful control of reaction conditions is crucial for achieving high yields and purity.
Overall Reaction Scheme
The synthesis of nalidixic acid from 2-amino-6-methylpyridine proceeds through four principal stages:
-
Condensation: Reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate to form the intermediate diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.
-
Thermal Cyclization: Intramolecular cyclization of the condensation product to yield the ethyl ester of 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
-
N-Alkylation: Ethylation of the naphthyridine ring nitrogen to produce ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to afford the final product, nalidixic acid.
Experimental Protocols
The following protocols detail the step-by-step procedure for the synthesis of nalidixic acid.
Step 1: Synthesis of Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate (Intermediate I)
This step involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.
Materials:
-
2-Amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate
-
Ethanol (for recrystallization)
-
Three-necked flask
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add 2-amino-6-methylpyridine (130 g) and diethyl ethoxymethylenemalonate (300 g).[1]
-
Stir the mixture and begin heating.
-
Maintain the reaction temperature at 90°C with continuous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature, which should result in the formation of a crude product.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified solid to obtain the final product, Intermediate I.
Step 2: Synthesis of Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Intermediate II)
This stage involves the high-temperature thermal cyclization of Intermediate I.
Materials:
-
Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate (Intermediate I)
-
Diphenyl ether (or another high-boiling point solvent)
-
Petroleum ether (for washing)
-
Methylene chloride (for trituration)
-
Reaction flask with a reflux condenser
-
Heating mantle
Procedure:
-
In a reaction flask fitted with a reflux condenser, add diphenyl ether and heat it to reflux (approximately 250-260°C).
-
Slowly add Intermediate I to the refluxing diphenyl ether.
-
Maintain the reflux and monitor the reaction until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add petroleum ether to the cooled mixture to precipitate the solid product.
-
Filter the solid and wash it with petroleum ether to remove the diphenyl ether.
-
Triturate the filter cake with methylene chloride to remove any remaining impurities.
-
Dry the purified solid to yield Intermediate II.
Step 3: Synthesis of Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Intermediate III)
This step describes the N-alkylation of the naphthyridine ring system.
Materials:
-
Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Intermediate II)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Bromoethane
-
Reaction flask
-
Stirrer
-
Heating source
Procedure:
-
In a reaction flask, dissolve Intermediate II in DMF.
-
Heat the solution to 40°C with stirring.
-
Add potassium carbonate to the solution.
-
Slowly add bromoethane dissolved in DMF to the reaction mixture.[1]
-
Monitor the reaction by TLC until the disappearance of Intermediate II.
-
Once the reaction is complete, the resulting mixture containing Intermediate III can be carried forward to the next step.
Step 4: Synthesis of Nalidixic Acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Reaction mixture containing Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Intermediate III)
-
Water
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for acidification
-
Reaction kettle
Procedure:
-
To the reaction mixture from the previous step, add water and THF and stir until the contents are fully dissolved.
-
Slowly add sodium hydroxide in portions to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, distill off the THF.
-
Cool the remaining aqueous solution to room temperature.
-
Acidify the solution to a pH of 3 by adding hydrochloric acid, which will cause the precipitation of the solid product.[1]
-
Filter the precipitate and wash it with water.
-
Dry the solid at 70°C for 24 hours to obtain the final product, nalidixic acid.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis.
| Step | Reactant 1 | Quantity 1 | Reactant 2 | Quantity 2 | Solvent | Temperature (°C) | Product |
| 1. Condensation | 2-Amino-6-methylpyridine | 130 g | Diethyl ethoxymethylenemalonate | 300 g | None | 90 | Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate |
| 2. Cyclization | Intermediate I | - | - | - | Diphenyl ether | 250-260 | Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
| 3. N-Alkylation | Intermediate II | - | Bromoethane | - | DMF | 40 | Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
| 4. Hydrolysis | Intermediate III | - | Sodium hydroxide | - | Water/THF | Reflux | Nalidixic Acid |
Note: Specific molar ratios and yields are not consistently reported across the literature for all steps. The provided quantities for Step 1 are from a patent and serve as a starting point for optimization.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of nalidixic acid.
Caption: Synthetic workflow for nalidixic acid.
Logical Relationship of Intermediates
This diagram shows the progression from starting materials to the final product through the key intermediates.
Caption: Key intermediates in nalidixic acid synthesis.
References
Application Notes: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate serves as a key intermediate in the synthesis of more complex 1,8-naphthyridine derivatives, particularly at the C-3 position. While direct cytotoxic data for this specific ester is not extensively published, its strategic value lies in its potential as a foundational molecule for the development of novel anticancer agents. The C-3 carboxylate group is readily modified, allowing for the synthesis of a diverse library of amides and other derivatives, which have shown significant promise in cancer research.[3][4]
This document provides an overview of the anticancer potential of the 1,8-naphthyridine class, focusing on derivatives synthesized from precursors like this compound. It includes representative data on these derivatives, detailed protocols for evaluating anticancer activity, and diagrams illustrating synthetic pathways and potential mechanisms of action.
Anticancer Activity of 1,8-Naphthyridine-3-Carboxamide Derivatives
Modification of the C-3 position of the 1,8-naphthyridine ring, often starting from an ethyl carboxylate intermediate, has yielded numerous derivatives with potent cytotoxic activity against a range of human cancer cell lines. Studies have shown that introducing various substituted amide functionalities at this position can significantly enhance anticancer efficacy.
Quantitative Data: In Vitro Cytotoxicity of Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several 1,8-naphthyridine-3-carboxamide derivatives against various human cancer cell lines. It is crucial to note that this data pertains to derivatives and not to the parent compound, this compound.
| Compound ID | Derivative Structure/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 47 | Halogen substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [3] |
| K-562 (Leukemia) | 0.77 | [3] | ||
| Compound 36 | Halogen substituted 1,8-naphthyridine-3-carboxamide | PA-1 (Ovarian) | 1.19 | [3] |
| Compound 29 | Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [3] |
| SW620 (Colon) | 1.4 | [3] | ||
| Compound 12 | 1,8-naphthyridine-3-carboxamide derivative | HBL-100 (Breast) | 1.37 | [4] |
| Compound 17 | 1,8-naphthyridine-3-carboxamide derivative | KB (Oral) | 3.7 | [4] |
| Compound 22 | 1,8-naphthyridine-3-carboxamide derivative | SW-620 (Colon) | 3.0 | [4] |
| Compound 16 | C-7 Methyl, C-2 Naphthyl substituted | HeLa (Cervical) | 0.7 | [5] |
| HL-60 (Leukemia) | 0.1 | [5] | ||
| PC-3 (Prostate) | 5.1 | [5] |
Proposed Mechanism of Action
The anticancer activity of 1,8-naphthyridine derivatives is often multifactorial. Key mechanisms reported in the literature include:
-
Topoisomerase II Inhibition : Similar to established chemotherapeutic agents, some 1,8-naphthyridine derivatives can interfere with the function of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA damage and ultimately triggers cell death.[3][5]
-
Induction of Apoptosis : Many derivatives induce programmed cell death, or apoptosis, in cancer cells. This can be initiated through various signaling pathways, often involving the mitochondria, leading to the activation of caspases and subsequent cell dismantling.[6]
-
Cell Cycle Arrest : These compounds can halt the cell cycle at specific checkpoints, commonly the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[6]
-
Kinase Inhibition : The 1,8-naphthyridine scaffold has been identified as a backbone for developing inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[1][7]
Visualizations
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the general synthetic route for creating anticancer derivatives from a C-3 carboxylate precursor and the standard workflow for in vitro cytotoxicity testing.
Caption: Synthetic route from the ethyl ester to active carboxamides.
Caption: General workflow for evaluating anticancer activity in vitro.
Potential Signaling Pathway
The diagram below illustrates a hypothesized mechanism of action where a 1,8-naphthyridine derivative induces apoptosis through DNA damage and cell cycle arrest.
Caption: Potential mechanism involving Topoisomerase II and apoptosis.
Experimental Protocols
The following are generalized protocols for the synthesis of derivatives and the evaluation of their cytotoxic activity, based on methodologies reported for this class of compounds.
Protocol 1: Synthesis of 1,8-Naphthyridine-3-Carboxamide Derivatives
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling.
Part A: Hydrolysis to Carboxylic Acid
-
Dissolution : Dissolve this compound in a suitable solvent such as ethanol.
-
Hydrolysis : Add an aqueous solution of a base (e.g., sodium hydroxide) to the mixture.
-
Reflux : Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification : After completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation : Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
Part B: Amide Coupling
-
Activation : Suspend the carboxylic acid from Part A in an inert solvent (e.g., dichloromethane or DMF). Add a coupling agent (e.g., HBTU, EDCI) and a base (e.g., DIPEA).
-
Amine Addition : To the activated acid, add the desired primary or secondary amine (1.0-1.2 equivalents).
-
Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup : Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid, a mild base, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final 1,8-naphthyridine-3-carboxamide derivative.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard method for determining the IC₅₀ of a compound against a cancer cell line.[5]
Materials:
-
Selected human cancer cell lines (e.g., HeLa, HL-60)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation : Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [jdigitaldiagnostics.com]
- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of bioactive derivatives and their evaluation in various bioassays, with a focus on anticancer, anti-inflammatory, and antimicrobial activities.
Introduction
The 1,8-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] this compound serves as a key starting material for the synthesis of a diverse library of derivatives, primarily through modifications at the C3-carboxylate position. These modifications, including the formation of amides and hydrazides, have been shown to significantly influence the biological profile of the parent compound, leading to potent anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]
Derivatization Strategies
The primary route for derivatizing this compound involves the conversion of the ethyl ester to a more reactive intermediate, such as a carboxylic acid or a hydrazide, which can then be coupled with various amines or other functionalities.
A general workflow for the synthesis and bioassay of these derivatives is presented below.
Caption: General workflow for the synthesis and bioassay of derivatives.
Experimental Protocols
Synthesis of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid (2)
Materials:
-
This compound (1)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1) in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (2).
Synthesis of 1,8-Naphthyridine-3-carboxamide Derivatives (4)
Materials:
-
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (2)
-
Thionyl chloride (SOCl₂) or other coupling agents (e.g., HATU, HOBt/EDC)
-
Appropriate amine (R-NH₂)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or other suitable base
Procedure:
-
Suspend 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (2) in anhydrous DCM.
-
Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride.
-
Stir the mixture at room temperature for 2-3 hours to form the acid chloride (3).
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1,8-naphthyridine-3-carboxamide derivative (4).
Synthesis of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carbohydrazide (5)
Materials:
-
This compound (1)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
Procedure:
-
Dissolve this compound (1) in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain 4-hydroxy-7-methyl-1,8-naphthyridine-3-carbohydrazide (5).[5]
Bioassay Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is adapted for screening the cytotoxic effects of the synthesized derivatives against various cancer cell lines.
Materials:
-
Synthesized 1,8-naphthyridine derivatives
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
Synthesized 1,8-naphthyridine derivatives
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ values.
In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized 1,8-naphthyridine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Biological Activity Data
The derivatization of the 1,8-naphthyridine scaffold has yielded compounds with significant biological activities. The following tables summarize some of the reported quantitative data for various derivatives.
Table 1: In Vitro Anticancer Activity of 1,8-Naphthyridine Derivatives
| Compound | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12 | 3-Carboxamide derivative | HBL-100 (Breast) | 1.37 | [2] |
| 17 | 3-Carboxamide derivative | KB (Oral) | 3.7 | [2] |
| 22 | 3-Carboxamide derivative | SW-620 (Colon) | 3.0 | [2] |
| 14 | C-2 Naphthyl substituted | HeLa (Cervical) | 2.6 | [6] |
| 15 | C-2 Naphthyl substituted | HeLa (Cervical) | 2.3 | [6] |
| 16 | C-2 Naphthyl, C-7 Methyl | HeLa (Cervical) | 0.7 | [6] |
| 14 | C-2 Naphthyl substituted | HL-60 (Leukemia) | 1.5 | [6] |
| 15 | C-2 Naphthyl substituted | HL-60 (Leukemia) | 0.8 | [6] |
| 16 | C-2 Naphthyl, C-7 Methyl | HL-60 (Leukemia) | 0.1 | [6] |
| 14 | C-2 Naphthyl substituted | PC-3 (Prostate) | 2.7 | [6] |
| 16 | C-2 Naphthyl, C-7 Methyl | PC-3 (Prostate) | 5.1 | [6] |
| 47 | Halogen substituted 3-Carboxamide | MIAPaCa (Pancreatic) | 0.41 | [7] |
| 47 | Halogen substituted 3-Carboxamide | K-562 (Leukemia) | 0.77 | [7] |
| 36 | Halogen substituted 3-Carboxamide | PA-1 (Ovarian) | 1.19 | [7] |
| 29 | C-3 Heteroaryl derivative | PA-1 (Ovarian) | 0.41 | [7] |
| 29 | C-3 Heteroaryl derivative | SW620 (Colon) | 1.4 | [7] |
Table 2: In Vitro Anti-inflammatory Activity of 1,8-Naphthyridine-2-carboxamide Derivatives
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Reference |
| HSR2101 | 22.1 ± 1.2 | 16.2 ± 0.9 | 24.5 ± 1.5 | [8] |
| HSR2102 | 35.6 ± 2.1 | 28.9 ± 1.8 | 38.2 ± 2.4 | [8] |
| HSR2103 | 41.2 ± 2.5 | 33.7 ± 2.2 | 45.1 ± 2.9 | [8] |
| HSR2104 | 18.5 ± 1.0 | 12.8 ± 0.7 | 20.3 ± 1.3 | [8] |
| HSR2105 | 29.8 ± 1.7 | 23.5 ± 1.4 | 32.7 ± 2.0 | [8] |
| HSR2106 | 38.4 ± 2.3 | 30.1 ± 1.9 | 41.8 ± 2.7 | [8] |
| HSR2107 | 25.3 ± 1.4 | 19.8 ± 1.1 | 27.9 ± 1.8 | [8] |
Table 3: In Vitro Antimicrobial Activity of 1,8-Naphthyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Nalidixic Acid | Gram-negative bacteria | Varies | [4] |
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [1] |
| ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 | [1] |
| ANA-1 | Mycobacterium tuberculosis H37Rv | 12.5 | [1] |
| ANA 6-8 | Mycobacterium tuberculosis H37Rv | 12.5 | [1] |
| ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [1] |
Signaling Pathways and Mechanisms of Action
The biological activities of 1,8-naphthyridine derivatives are often attributed to their interaction with key cellular signaling pathways.
Anticancer Activity
Many 1,8-naphthyridine derivatives exert their anticancer effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[6] This inhibition leads to DNA damage and apoptosis in cancer cells. Additionally, some derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.
Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.
Anti-inflammatory Activity
The anti-inflammatory effects of some 1,8-naphthyridine derivatives are mediated through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[8] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Inhibition of the TLR4 signaling pathway.
Antimicrobial Activity
The antimicrobial action of many 1,8-naphthyridine derivatives, including the foundational compound nalidixic acid, is due to the inhibition of bacterial DNA gyrase (a type II topoisomerase).[4] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The derivatization strategies and bioassay protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this promising scaffold. The quantitative data presented highlights the significant anticancer, anti-inflammatory, and antimicrobial activities exhibited by various derivatives, underscoring the importance of continued research in this area.
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a key intermediate in the production of various pharmaceuticals, including Nalidixic acid. The synthesis is based on the robust and well-established Gould-Jacobs reaction, proceeding in a two-step sequence involving an initial condensation followed by a thermal cyclization. This protocol is designed to be a reliable resource for researchers in medicinal chemistry and process development, offering clear, step-by-step instructions to ensure reproducibility and high yields.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry. Its core structure is present in a number of antibacterial agents. The Gould-Jacobs reaction provides a classical and efficient method for constructing the 4-hydroxy-1,8-naphthyridine scaffold. This reaction involves the condensation of an aminopyridine derivative with a malonic ester derivative, followed by a high-temperature intramolecular cyclization. The protocols detailed herein are optimized for large-scale laboratory synthesis, focusing on safety, efficiency, and product purity.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Condensation. 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.
-
Step 2: Thermal Cyclization. The intermediate is then cyclized at high temperature in a high-boiling point solvent, such as diphenyl ether, to yield the final product.
Figure 1: Two-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate (Intermediate)
This procedure outlines the condensation reaction to form the key intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |
| 2-Amino-6-methylpyridine | 108.14 | 1.0 | 130 g |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 2.3 | 300 g |
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and a heating mantle, add 130 g of 2-amino-6-methylpyridine and 300 g of diethyl ethoxymethylenemalonate.
-
Begin stirring the mixture and heat to approximately 90°C.
-
Maintain the reaction temperature at 90°C with continuous stirring. The reaction is typically complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature. The crude product is obtained as a thick oil or semi-solid.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if a higher purity intermediate is desired.
Step 2: Synthesis of this compound (Final Product)
This procedure details the thermal cyclization of the intermediate to yield the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate | 278.30 | 100 g |
| Diphenyl ether | 170.21 | 500 mL |
| Hexane (for washing) | - | As needed |
Procedure:
-
In a separate reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, heat 500 mL of diphenyl ether to 250°C.
-
Slowly and carefully add the crude Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate (100 g) from Step 1 to the hot diphenyl ether with vigorous stirring. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, maintain the reaction mixture at 250°C for 30-60 minutes. The product will begin to precipitate out of the hot solution.
-
Allow the reaction mixture to cool to below 100°C.
-
Add a sufficient volume of hexane to the cooled mixture to facilitate further precipitation of the product.
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the filter cake thoroughly with hexane to remove residual diphenyl ether.
-
Dry the product under vacuum to obtain this compound as a solid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: Condensation | Step 2: Thermal Cyclization |
| Reactant Molar Ratio | 2-Amino-6-methylpyridine : DEEM (1 : 2.3) | - |
| Reaction Temperature | ~90°C | ~250°C |
| Reaction Time | 2-4 hours | 30-60 minutes |
| Typical Yield | >90% (crude) | 70-85% |
| Purity (by HPLC) | >95% (after purification) | >98% (after washing) |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Figure 2: Synthesis and purification workflow.
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Diphenyl ether is a high-boiling point solvent and should be handled with care to avoid severe burns. Ensure the reaction setup is secure and stable.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any work.
Conclusion
The protocols described in this document provide a comprehensive guide for the large-scale synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this valuable intermediate with high yield and purity, facilitating further research and development in the pharmaceutical industry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is the Gould-Jacobs reaction. This reaction involves two key steps: the condensation of 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal intramolecular cyclization of the resulting enamine intermediate.
Q2: What are the critical parameters affecting the yield of the final product?
A2: The critical parameters that significantly influence the yield include reaction temperature, reaction time, choice of solvent for the cyclization step, and the purity of the starting materials. Ensuring anhydrous conditions during the initial condensation step is also crucial.
Q3: Are there alternative heating methods to traditional oil baths for the cyclization step?
A3: Yes, microwave-assisted synthesis has been shown to be an effective alternative.[1] It can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[1]
Q4: What are the common impurities I might encounter, and how can they be removed?
A4: Common impurities include unreacted 2-amino-4-methylpyridine, the uncyclized enamine intermediate, and byproducts from side reactions. Unreacted 2-amino-4-methylpyridine can typically be removed by an acidic wash during the workup. The enamine intermediate and other byproducts may require purification by recrystallization or column chromatography.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the condensation step | Incomplete reaction due to moisture or suboptimal temperature. | Ensure starting materials and glassware are thoroughly dried. Use anhydrous solvents. Optimize the reaction temperature, typically in the range of 120-140°C. |
| Low yield in the cyclization step | Insufficient temperature for cyclization or thermal degradation of the product. | The cyclization requires high temperatures, often around 250°C. Use a high-boiling point solvent like Dowtherm A or diphenyl ether. If using conventional heating, ensure uniform heat distribution. For microwave synthesis, carefully control the temperature and reaction time to avoid degradation. |
| Formation of a dark, tarry substance during cyclization | Thermal decomposition of the starting material or product at excessively high temperatures or prolonged heating. | Optimize the cyclization temperature and time. A shorter reaction time at a slightly higher temperature may be beneficial. Consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| The product precipitates prematurely during cyclization | The product may be insoluble in the hot reaction solvent. | This can be a normal observation. Allow the reaction to proceed for the optimized time, then cool and collect the precipitated product by filtration. |
| Difficulty in isolating the final product | The product may remain dissolved in the reaction solvent or form an oil. | After cooling the reaction mixture, try adding a non-polar solvent like hexane or heptane to induce precipitation. If the product oils out, attempt to triturate it with a suitable solvent to induce crystallization. |
| Presence of unreacted starting materials in the final product | Incomplete reaction in either the condensation or cyclization step. | For the condensation step, ensure a slight excess of diethyl ethoxymethylenemalonate is used. For the cyclization, ensure the reaction has been heated at a sufficiently high temperature for an adequate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes representative data on how different reaction conditions can influence the yield of the cyclization step in a Gould-Jacobs reaction for a 1,8-naphthyridine synthesis. This data is illustrative and should be used as a guideline for optimization.
| Entry | Heating Method | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Conventional | Dowtherm A | 250 | 30 | ~65-75 |
| 2 | Conventional | Diphenyl Ether | 250 | 30 | ~60-70 |
| 3 | Microwave | None (Neat) | 250 | 10 | ~75-85 |
| 4 | Microwave | None (Neat) | 220 | 15 | ~70-80 |
| 5 | Conventional | Dowtherm A | 220 | 60 | ~50-60 |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(((4-methylpyridin-2-yl)amino)methylene)malonate (Enamine Intermediate)
-
Reagents and Equipment:
-
2-amino-4-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-4-methylpyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture with stirring to 120-130°C for 1-2 hours. The reaction mixture will become a thick syrup as ethanol is evolved.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The crude enamine intermediate can be used directly in the next step without further purification.
-
Step 2: Synthesis of this compound (Cyclization)
Method A: Conventional Heating
-
Reagents and Equipment:
-
Crude enamine intermediate from Step 1
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Three-neck round-bottom flask
-
Thermometer
-
Mechanical stirrer
-
Heating mantle
-
-
Procedure:
-
In a three-neck round-bottom flask, heat the high-boiling point solvent to 250°C with vigorous stirring.
-
Slowly add the crude enamine intermediate from Step 1 to the hot solvent.
-
Maintain the reaction temperature at 250°C for 20-30 minutes. The product will begin to precipitate from the hot solution.
-
Allow the mixture to cool to below 100°C.
-
Add a non-polar solvent such as hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with hexane.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Method B: Microwave-Assisted Synthesis
-
Reagents and Equipment:
-
Crude enamine intermediate from Step 1
-
Microwave reactor vial
-
Microwave synthesizer
-
-
Procedure:
-
Place the crude enamine intermediate into a microwave reactor vial.
-
Heat the mixture in the microwave synthesizer to 250°C and hold for 10 minutes.
-
After cooling, the solid product can be worked up as described in Method A.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 1,8-Naphthyridine Esters
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of 1,8-naphthyridine esters. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to guide your purification strategies.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of 1,8-naphthyridine esters.
Q1: My crude 1,8-naphthyridine ester is a discolored solid or oil. What is the best initial purification strategy?
A: For a solid crude product that is at least 80% pure, recrystallization is often the most effective and straightforward initial purification method.[1] It is generally simpler and more scalable than chromatography.[1] If your product is an oil or if recrystallization does not adequately remove impurities, column chromatography is the recommended next step.[1]
Q2: My NMR/LCMS analysis indicates the presence of unreacted 2-aminopyridine starting material. How can I remove it?
A: Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is the most efficient method for its removal.[1] By dissolving the crude product in an organic solvent like ethyl acetate or dichloromethane and washing with a dilute aqueous acid (e.g., 1-5% HCl), the 2-aminopyridine will be protonated to its water-soluble hydrochloride salt and partition into the aqueous layer.[1] This is typically more effective than chromatography or recrystallization for removing significant quantities of this impurity.[1]
Q3: How can I remove high-boiling point solvents like DMSO or pyridine?
A: For a basic solvent such as pyridine, an acidic wash during the workup is highly effective.[1] For trace amounts of high-boiling organic solvents, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be beneficial.[1] In the case of DMSO, aqueous washes are necessary to extract it from the organic phase.[1]
Q4: I am experiencing low product yield after purification. What are the common causes?
A: Low yield can result from several factors. Incomplete reaction is a primary cause, so it's crucial to monitor the reaction's progress using TLC or LC-MS to ensure all starting material has been consumed.[2] During purification, product loss can occur during recrystallization if a suboptimal solvent is chosen, leading to high solubility in the mother liquor.[2] In column chromatography, the compound may irreversibly adsorb to the silica gel, especially if an inappropriate solvent system is used or if the compound is sensitive to the acidic nature of the silica.[2]
Q5: My 1,8-naphthyridine ester is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" typically occurs when the solution is supersaturated or the solvent is not ideal. To address this, try the following:
-
Slow down the cooling rate: Allow the solution to cool gradually to room temperature before moving it to a refrigerator. Avoid placing a hot solution directly in an ice bath.[2]
-
Add a co-solvent (anti-solvent): Introduce a miscible solvent in which your compound is less soluble, dropwise to the warm solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the oil and allow it to cool slowly.[2]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.[2]
Q6: I have persistent impurities with similar polarity to my product. How can I improve separation?
A: This is a common challenge, especially with isomeric byproducts which have very similar chemical properties to the desired product.[2] High-performance column chromatography with a shallow solvent gradient is often necessary.[2] In some cases, derivatizing the mixture to alter the polarity of one component can facilitate separation, after which the derivatizing group can be removed.[2]
Quantitative Data on Purification Methods
The following tables provide representative data on the effectiveness of different purification methods for a hypothetical 1,8-naphthyridine ester.
Table 1: Comparison of Purification Methods for a Crude 1,8-Naphthyridine Ester
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Acidic Wash | 85 | 92 | 95 |
| Recrystallization | 85 | 98 | 80 |
| Column Chromatography | 85 | >99 | 70 |
| Acidic Wash followed by Recrystallization | 85 | >99 | 75 |
Table 2: Impact of Recrystallization Solvent on Purity and Yield
| Recrystallization Solvent | Final Purity (%) | Yield (%) |
| Ethanol | 97 | 85 |
| Acetonitrile | 98 | 80 |
| Ethyl Acetate/Hexane | 96 | 78 |
| Dichloromethane/Methanol | 95 | 75 |
Experimental Protocols
Below are detailed methodologies for the key purification techniques discussed.
Protocol 1: Acidic Wash for Removal of Basic Impurities
This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[1]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the aqueous layer should be about one-half to one-third of the organic layer. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer. Repeat the wash one more time if necessary.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1]
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove excess water.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol outlines the general procedure for purifying a solid 1,8-naphthyridine ester.[1]
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for 1,8-naphthyridine derivatives include ethanol, acetonitrile, and mixtures like ethyl acetate/hexane.[4]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.
-
Cooling: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[1]
Protocol 3: Silica Gel Column Chromatography
This protocol is for separating compounds based on their polarity.[1]
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). A good solvent system will provide a clear separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.[5]
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.[1]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent. Load the resulting dry powder onto the top of the packed column.[1]
-
Elution: Begin passing the eluent through the column, collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine ester.[1]
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships for troubleshooting the purification of 1,8-naphthyridine esters.
References
Technical Support Center: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 13250-96-9).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve?
A1: The poor solubility of this compound is a common challenge, likely stemming from its planar, rigid aromatic structure which can lead to strong crystal lattice energy.[1] Naphthyridine derivatives, particularly those developed as kinase inhibitors, often exhibit low aqueous solubility, which can impede both in vitro and in vivo testing.[1] The presence of a hydroxyl group and a carboxylate ester functional group introduces some polarity, but the overall large hydrophobic surface area dominates its behavior in aqueous media.
Q2: What are the first steps I should take to troubleshoot solubility issues?
A2: A systematic approach is recommended, starting with solvent screening and assessing the compound's pH-dependent solubility.
-
Comprehensive Solvent Screening: Do not limit your trials to standard laboratory solvents. Explore a broader range with varying polarities and hydrogen bonding capabilities. Amide-based solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and sulfoxides like dimethyl sulfoxide (DMSO) are often effective for dissolving rigid, polar heterocyclic compounds.[1]
-
pH-Dependent Solubility Profile: Since the 1,8-naphthyridine core contains basic nitrogen atoms, its aqueous solubility is likely influenced by pH.[1][2] Creating a preliminary solubility profile at different pH values (e.g., acidic, neutral, and basic) is a critical step.[2] Acidifying the medium can protonate the nitrogen atoms, potentially forming more soluble salts.[1]
-
Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help overcome the activation energy barrier for dissolution. However, be cautious of potential compound degradation at elevated temperatures.
Q3: My compound has very low aqueous solubility. How can I prepare it for biological assays?
A3: For biological assays requiring aqueous buffers, several strategies can be employed to improve the solubility of your compound.
-
Use of Co-solvents: A common and effective method is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO, and then dilute this stock solution into the aqueous assay buffer.[1] It is crucial to determine the final concentration of the co-solvent and ensure it is tolerated by your specific assay system.[1]
-
pH Adjustment: If your compound's solubility increases at a lower pH, you can adjust the pH of the final buffer to favor the more soluble, ionized form.[2] This is a straightforward approach for ionizable compounds.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like your compound within their central cavity, effectively increasing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative known for its high water solubility and low toxicity.[1][3]
Q4: I am still facing significant solubility challenges. What advanced formulation strategies can I consider?
A4: If initial methods are insufficient, more advanced formulation techniques, common in pharmaceutical development, can be explored.
-
Amorphous Solid Dispersions: Dispersing the compound within a polymer matrix (e.g., PVP, HPMC) in an amorphous state can dramatically enhance its aqueous solubility and dissolution rate.[1] This strategy disrupts the stable crystal lattice of the compound.[1][4]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate according to the Noyes-Whitney equation.[5][6][7] This can be achieved through methods like jet milling or high-pressure homogenization.[7][8]
-
Co-crystallization: Forming a co-crystal with a suitable, benign co-former can alter the compound's crystal lattice energy, leading to improved solubility and dissolution characteristics.[2][6]
Q5: How can I manage purification challenges arising from the compound's low solubility?
A5: Low solubility can complicate purification methods like column chromatography.
-
Optimize Chromatography Solvents: Use a stronger, more polar eluent system. A gradient of methanol in dichloromethane or the addition of a small percentage of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve solubility on the column.[1]
-
Consider Reverse-Phase Chromatography: If your compound is highly polar, a reverse-phase silica gel might provide better separation.[1]
-
Trituration: If impurities are present with your precipitated compound, washing the solid with a solvent in which the compound is insoluble but the impurities are soluble can be an effective purification step.[1]
Data & Physicochemical Properties
While specific experimental solubility data for this compound is not widely published, the properties of the compound and related structures can guide strategy. For comparison, a similar compound, Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, has a reported aqueous solubility of 36.4 µg/mL at pH 7.4.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13250-96-9 | [10] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [10][11] |
| Molecular Weight | 232.23 g/mol | [10][11] |
| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)C | [10][11] |
| Hydrogen Bond Donors | 1 (from 4-hydroxy group) | [11] |
| Hydrogen Bond Acceptors | 4 (3 oxygens, 1 nitrogen) | [11] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Increases ionization of the compound, forming more soluble salts.[1] | Simple, cost-effective. | Only applicable to ionizable compounds; risk of precipitation if pH changes.[2] |
| Co-solvents | A water-miscible organic solvent (e.g., DMSO, ethanol) is used to increase solubility.[6] | Simple to implement for in-vitro studies.[1] | The co-solvent may interfere with the biological assay; potential for precipitation upon dilution.[1] |
| Complexation | A complexing agent (e.g., cyclodextrin) encapsulates the hydrophobic drug.[1][5] | Significant increase in aqueous solubility; low toxicity with modified cyclodextrins.[1][3] | Requires specific molar ratios; can be costly.[4] |
| Solid Dispersion | The drug is dispersed in a polymer matrix in an amorphous state.[1] | Substantially improves dissolution rate and solubility.[4] | Requires specialized equipment (e.g., spray dryer); physical stability of the amorphous form can be a concern.[1] |
| Particle Size Reduction | Increases the surface area of the drug, leading to a faster dissolution rate.[5][8] | Improves dissolution rate; applicable to crystalline compounds.[7] | Does not increase equilibrium solubility; can be energy-intensive.[8] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify suitable organic solvents for this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Sealed vials, vortex mixer, analytical balance
Procedure:
-
Weigh approximately 1-2 mg of the compound into a series of vials.
-
Add a small, known volume (e.g., 100 µL) of the first solvent to the first vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the solid is not fully dissolved, add another aliquot of the solvent and repeat the vortexing and observation.
-
Continue this process until the compound dissolves or a maximum solvent volume is reached.
-
Calculate the approximate solubility in mg/mL.
-
Repeat the procedure for each solvent to create a solubility profile.
Protocol 2: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
Objective: To enhance the aqueous dissolution rate of the compound by creating an amorphous solid dispersion.
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC))
-
Suitable organic solvent in which both compound and polymer are soluble (e.g., methanol or a methanol/DCM mixture)
-
Rotary evaporator, vacuum oven
Procedure:
-
Dissolution: Dissolve both the compound and the polymer carrier in the chosen organic solvent. A common starting drug-to-polymer ratio is 1:1 by weight, but this can be optimized.[1]
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.
-
Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Collection and Analysis: Scrape the solid dispersion from the flask. The resulting powder should be analyzed using techniques like X-Ray Powder Diffraction (XRPD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to assess its properties.
Visualized Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijrar.org [ijrar.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | C13H14N2O3 | CID 604668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 13250-96-9 | NAA25096 [biosynth.com]
- 11. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Gould-Jacobs Cyclization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gould-Jacobs cyclization for the synthesis of 4-hydroxyquinolines.
Troubleshooting Guides
This section addresses specific challenges that may arise during the Gould-Jacobs cyclization, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Cyclized Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Condensation | Ensure the initial condensation of the aniline and alkoxymethylenemalonate ester goes to completion. Monitor by TLC or LC-MS. Consider a slight excess (1.0-1.2 eq) of the malonic ester derivative.[1] | Complete consumption of the aniline and formation of the anilidomethylenemalonate intermediate. |
| Insufficient Cyclization Temperature | The cyclization is a high-temperature process, often requiring 250-300°C.[1] Gradually increase the reaction temperature. | Driving the equilibrium towards the cyclized product. |
| Inadequate Reaction Time | If increasing the temperature is not feasible due to substrate decomposition, extend the reaction time at the current temperature. Monitor for potential product degradation.[1] | Increased conversion to the desired product without significant decomposition. |
| Inefficient Heating | Consider using microwave irradiation for rapid and uniform heating, which can lead to higher yields and shorter reaction times compared to conventional heating.[1][2] | Improved reaction efficiency and yield. |
| Presence of Moisture | While not always critical, ensuring anhydrous conditions for reagents and solvents can sometimes improve the reaction outcome.[1] | Minimized side reactions and improved yield. |
Issue 2: Formation of Dark Tarry Materials
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Decomposition at High Temperatures | Optimize the temperature and reaction time to find a balance between cyclization and degradation.[1] | Minimized tar formation while achieving a reasonable conversion rate. |
| Prolonged Heating | Minimize the exposure of the reaction mixture to high temperatures once the reaction is complete.[1] | Reduced byproduct formation from thermal decomposition. |
| Uneven Heating | Use a high-boiling inert solvent like Dowtherm A or diphenyl ether to ensure uniform heat distribution.[1][2] | Consistent reaction temperature and reduced charring. |
| Atmospheric Oxidation | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevention of oxidative side reactions that can lead to tar formation. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Product is a Viscous Oil | Purify the crude product using column chromatography. Triturate the oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1] | Isolation of a solid, purified product. |
| Residual High-Boiling Solvent | Ensure the high-boiling solvent is thoroughly removed under high vacuum. Wash the precipitated product extensively with a non-polar solvent.[1][2] | A clean product free from solvent contamination. |
| Co-eluting Impurities | If using column chromatography, screen different solvent systems to achieve better separation. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) can be effective.[1] | Isolation of the pure 4-hydroxyquinoline derivative. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gould-Jacobs reaction?
The Gould-Jacobs reaction is a multi-step synthesis for preparing 4-hydroxyquinoline derivatives.[1][3] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester intermediate.[1][3] This intermediate then undergoes a thermal 6-electron cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[1][2][3] Subsequent saponification and decarboxylation can then be performed to furnish the final 4-hydroxyquinoline.[1][3]
Q2: What are the typical reaction conditions for the cyclization step?
The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[1] This can be achieved through conventional heating in a high-boiling solvent such as Dowtherm A or diphenyl ether, or via microwave irradiation, which can significantly shorten reaction times and improve yields.[1][2]
Q3: My cyclization reaction is not proceeding to completion. What should I do?
Incomplete cyclization is a common issue. Here are a few troubleshooting steps:
-
Increase the temperature: Since the cyclization is a high-temperature process, gradually increasing the reaction temperature may drive the reaction to completion.[1]
-
Increase reaction time: If raising the temperature leads to decomposition, extending the reaction time at the current temperature might improve the yield.[1]
-
Consider microwave heating: Microwave irradiation provides rapid and efficient heating, often leading to higher yields and shorter reaction times.[1][2]
-
Ensure anhydrous conditions: Using dry reagents and solvents can sometimes improve the outcome.[1]
Q4: What are common side reactions in the Gould-Jacobs synthesis?
A common side reaction is the decarboxylation of the 3-carboalkoxy group, especially under high-pressure and high-temperature conditions, leading to the formation of a 4-hydroxyquinoline without the ester group at the 3-position.[1][4]
Q5: How does the substituent on the aniline affect the reaction?
The Gould-Jacobs reaction is generally effective for anilines with electron-donating groups at the meta-position.[3] Electron-withdrawing groups on the aniline can make the initial nucleophilic attack less favorable, potentially requiring more forcing conditions.
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Reaction of Aniline with Diethyl Ethoxymethylenemalonate
| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Conventional | 250 | 30-60 | Variable, often moderate |
| 2 | Microwave | 250 | 10 | 1[1] |
| 3 | Microwave | 300 | 1 | 37[1][4] |
| 4 | Microwave | 300 | 5 | 28 (decarboxylation observed)[1][4] |
| 5 | Microwave | 300 | 5 (optimized) | 47[1][4] |
Note: The yields in the table refer to the isolated product after the cyclization step.
Experimental Protocols
Protocol 1: General Procedure for Gould-Jacobs Synthesis using Conventional Heating
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[1]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) or by column chromatography.[1]
Protocol 2: General Procedure for Gould-Jacobs Synthesis using Microwave Irradiation
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (excess can be used as a solvent).[4]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1] Monitor the internal temperature and pressure.[1]
-
Work-up and Purification: Allow the reaction vessel to cool to room temperature. If the product precipitates, it can be collected by filtration and washed with a suitable solvent like cold acetonitrile.[4] If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[1]
Visualizations
Caption: Experimental workflow for the Gould-Jacobs synthesis.
Caption: Troubleshooting decision tree for the Gould-Jacobs synthesis.
References
Technical Support Center: Crystallization of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS: 13250-96-9).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the crystallization of this compound?
A1: Based on literature for similar 1,8-naphthyridine derivatives, polar protic solvents are often a good starting point. Ethanol and methanol have been successfully used for the crystallization of related compounds.[1][2][3] A mixture of solvents, such as methanol-ether, has also been reported for a similar naphthyridine derivative.[4] The ideal solvent or solvent system should be determined empirically, where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this, you can try the following:
-
Increase the solvent volume: Add more solvent to the mixture to ensure the compound fully dissolves at an elevated temperature.
-
Use a lower boiling point solvent: This will ensure that the dissolution temperature is below the melting point of your compound.
-
Employ a solvent mixture: Dissolve the compound in a good solvent at a higher temperature and then slowly add a miscible anti-solvent to induce crystallization.[5]
Q3: The crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?
A3: Rapid crystallization can trap impurities within the crystal lattice.[6] To promote the formation of larger, purer crystals, a slower cooling rate is necessary.[6] Consider these approaches:
-
Insulate the crystallization vessel: Allow the flask to cool to room temperature slowly by wrapping it in glass wool or placing it in a Dewar flask.
-
Use a larger volume of solvent: This will increase the cooling time.
-
Step-wise cooling: Cool the solution to room temperature first, and then transfer it to a refrigerator or ice bath.
Q4: I have a very low yield of crystals. What are the potential causes and solutions?
A4: A low recovery of crystalline material can be due to several factors:
-
Using too much solvent: An excessive amount of solvent will keep more of your compound dissolved in the mother liquor even at low temperatures.[6] You can try to carefully evaporate some of the solvent and attempt to recrystallize.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product may crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure sufficient time is allowed for the crystallization process at each temperature. Cooling in an ice bath can help maximize the yield.[6]
Q5: What are common impurities I might encounter, and how can I remove them?
A5: Impurities can originate from starting materials, side reactions, or degradation products. Common impurities in the synthesis of 1,8-naphthyridine derivatives can include unreacted starting materials or byproducts from side reactions like homocoupling or dehalogenation.[7] If recrystallization alone is insufficient, consider the following purification techniques:
-
Acid-Base Extraction: For the removal of acidic or basic impurities, an acid-base wash can be effective.[6]
-
Silica Gel Column Chromatography: This is a powerful technique for separating compounds with different polarities.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the crystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
Caption: Troubleshooting workflow for failure of crystal formation.
Problem 2: Oily Product Formation
Caption: Troubleshooting workflow for the formation of an oily product.
Data Presentation
Table 1: Recommended Solvents for Crystallization of Naphthyridine Derivatives
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Commonly used for 1,8-naphthyridine derivatives.[1] |
| Methanol | 65 | Polar Protic | Used for crystallization of a methyl ester analog.[2][3] |
| Ethyl Acetate | 77 | Polar Aprotic | A good solvent for many organic compounds. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for heterocyclic compounds. |
| Toluene | 111 | Non-polar | May be useful if the compound has aromatic character. |
| Water | 100 | Polar Protic | Generally, a poor solvent for organic compounds but can be used as an anti-solvent. |
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the product is poorly soluble) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. If no crystals form, try cooling the solution in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the standard recrystallization protocol.
Visualization of Experimental Workflow
Caption: Standard experimental workflow for the crystallization process.
References
- 1. 1-Ethyl-N′-[(E)-4-hydroxybenzylidene]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. The information is designed to address common stability issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of my compound in an aqueous solution over time. What could be the cause?
A1: Degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis of the ethyl ester group. The stability of the compound is often dependent on the pH, temperature, and presence of light. We recommend performing a forced degradation study to identify the specific cause.
Q2: How does pH affect the stability of this compound?
A2: The naphthyridine ring system and the ethyl ester group make the molecule susceptible to pH-dependent degradation. Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. The heterocyclic ring may also exhibit instability at pH extremes. It is crucial to buffer your solutions to a pH where the compound exhibits maximum stability, which must be determined experimentally.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation product is the carboxylic acid formed from the hydrolysis of the ethyl ester. Other potential degradation products could arise from the oxidation or photolytic cleavage of the naphthyridine ring. To confirm the identity of any degradants, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended.
Q4: Can I autoclave solutions containing this compound?
A4: We do not recommend autoclaving solutions of this compound. The high temperatures and pressures involved in autoclaving can lead to significant thermal degradation. Sterile filtration is a safer alternative for sterilizing solutions.
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC Analysis
If you are observing unexpected peaks in your HPLC analysis, it is likely that your compound is degrading. The following troubleshooting guide can help you identify the cause.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 | 60 | 15.2 | 2 |
| 0.1 N NaOH | 24 | 60 | 45.8 | 1 |
| 3% H₂O₂ | 24 | Room Temp | 8.5 | 3 |
| Thermal (Solid) | 24 | 105 | < 1.0 | 0 |
| Thermal (Solution) | 24 | 60 | 5.1 | 1 |
| Photolytic (UV) | 24 | Room Temp | 12.3 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Experimental Workflows
Technical Support Center: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically follows the Gould-Jacobs reaction pathway.
| Issue | Potential Cause | Recommended Solutions |
| Low Yield of Final Product | - Incomplete condensation of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.- Incomplete cyclization of the intermediate.- Decomposition of starting materials or product at high temperatures. | - Ensure a slight excess of diethyl ethoxymethylenemalonate is used.- Monitor the initial condensation step by TLC or LC-MS to ensure completion.- Gradually increase the cyclization temperature and monitor for product formation versus decomposition.- Consider using a higher boiling point solvent or microwave heating for more efficient and controlled cyclization.[1] |
| Dark, Tarry, or Oily Crude Product | - Thermal degradation of the product or intermediates due to excessive heat or prolonged reaction times. | - Optimize the cyclization temperature and reaction time to find a balance between reaction completion and degradation.[1]- Utilize a high-boiling inert solvent for even heat distribution.- Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product is Difficult to Crystallize or Precipitate | - Presence of impurities, especially unreacted starting materials or the intermediate.- Residual high-boiling point solvent. | - Purify the crude product using column chromatography.- Ensure thorough removal of the high-boiling solvent under high vacuum.- Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether. |
| Presence of Decarboxylated Byproduct | - High reaction temperatures during the cyclization step. | - Carefully control the reaction temperature. If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[1] |
| Contamination with Starting Materials | - Incomplete reaction in either the condensation or cyclization step. | - For unreacted 2-amino-6-methylpyridine (a basic impurity), perform an acidic wash (e.g., with dilute HCl) during the work-up. The protonated amine salt will partition into the aqueous layer.- For unreacted diethyl ethoxymethylenemalonate, consider purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities include:
-
Unreacted Starting Materials: 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.
-
Intermediate: The uncyclized anilidomethylenemalonate intermediate.
-
Decarboxylated Byproduct: 4-hydroxy-7-methyl-1,8-naphthyridine.
-
Thermal Degradation Products: Often observed as dark, tarry materials.
-
Residual Solvents: High-boiling point solvents (e.g., Dowtherm A, diphenyl ether) used in the cyclization step.
Q2: My NMR spectrum shows signals that I cannot identify. What could they be?
Unidentified signals could belong to the intermediate, decarboxylated byproduct, or thermal degradation products. It is recommended to compare your spectrum with known spectra of the starting materials and to use techniques like LC-MS to identify the molecular weights of the impurities.
Q3: How can I effectively remove the high-boiling point solvent used for cyclization?
Thorough removal under high vacuum is crucial. Co-evaporation with a lower-boiling solvent like toluene can also be effective in azeotropically removing residual high-boiling solvents.
Q4: What is the optimal temperature for the cyclization step?
The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition. A typical starting point for thermal cyclization in a high-boiling solvent is around 250 °C.[1] However, this should be optimized for your specific setup, and the reaction should be monitored for the formation of byproducts.
Q5: Is microwave synthesis a better alternative to conventional heating?
Microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating.[1] However, it can also lead to rapid pressure build-up, and temperature control is critical to prevent decomposition and decarboxylation.
Data Presentation
The following table, adapted from a study on the Gould-Jacobs reaction, illustrates the impact of reaction temperature and time on the yield of a quinoline product. This demonstrates the critical balance required to maximize product formation while minimizing impurity-generating side reactions like thermal degradation and decarboxylation.
| Entry | Temperature (°C) | Time (minutes) | Yield of Cyclized Product (%) |
| 1 | 250 | 10 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 30 | 1 |
| 4 | 300 | 30 | 28 |
| 5 | 300 | 5 | 47 |
This data is representative of the Gould-Jacobs reaction and highlights the sensitivity of the yield to reaction conditions. At 300°C, a shorter reaction time of 5 minutes gave the highest yield, while extending the time to 30 minutes led to a decrease in yield, likely due to product degradation.[1]
Experimental Protocols
General Gould-Jacobs Synthesis of this compound
-
Condensation: A mixture of 2-amino-6-methylpyridine and a slight excess of diethyl ethoxymethylenemalonate is heated. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The ethanol byproduct is typically removed by distillation.
-
Cyclization: The resulting intermediate, diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate, is added to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) and heated to approximately 250 °C. The reaction is monitored by TLC or LC-MS until the cyclization is complete.
-
Work-up and Purification: The reaction mixture is cooled, and a non-polar solvent such as hexane or petroleum ether is added to precipitate the crude product. The solid is collected by filtration and washed with the non-polar solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by silica gel column chromatography.
Analytical Method for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column can be used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid). Detection is typically performed using a UV detector at a wavelength where the product and potential impurities have significant absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to identify and quantify impurities if their characteristic signals are known and resolved from the product signals.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.
Visualizations
Caption: Troubleshooting workflow for common issues in the synthesis.
References
Technical Support Center: Scaling Up Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the Gould-Jacobs reaction.
Issue 1: Low Yield of the Final Product
-
Question: We are experiencing significantly lower than expected yields for this compound. What are the potential causes and how can we improve the yield?
-
Answer: Low yields can stem from several factors throughout the two-step synthesis process. Here are the primary causes and troubleshooting steps:
-
Incomplete Condensation: The initial reaction between 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate (DEEM) may not have gone to completion.
-
Solution: Ensure a slight excess of DEEM is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-amino-6-methylpyridine spot is no longer visible.
-
-
Suboptimal Cyclization Temperature: The thermal cyclization of the intermediate, diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate, is highly temperature-dependent.
-
Solution: The cyclization is typically carried out in a high-boiling point solvent like Dowtherm A or diphenyl ether at temperatures around 250°C.[1] A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to product degradation. An oil bath is recommended for uniform heating to avoid localized overheating which can cause the product to turn brown and decrease the yield.[2]
-
-
Product Loss During Workup: The product can be lost during extraction and purification steps.
-
Solution: After cyclization, the reaction mixture is typically cooled and the precipitated solid is collected by filtration. Ensure the mixture is sufficiently cool to maximize precipitation. Wash the collected solid with a cold, non-polar solvent like hexane or ice-cold acetonitrile to remove the high-boiling point solvent without dissolving the product.[3]
-
-
Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative to conventional heating for the cyclization step. This method has been shown to improve yields and dramatically shorten reaction times.[2][3][4]
-
Issue 2: Product Discoloration (Brown or Dark Product)
-
Question: Our final product is a brown or dark-colored solid instead of the expected off-white or light-yellow powder. What causes this and how can we obtain a purer product?
-
Answer: Product discoloration is a common issue and is primarily caused by overheating during the high-temperature cyclization step.[2]
-
Prevention:
-
Uniform Heating: Use a heating mantle with an oil bath and vigorous stirring to ensure even heat distribution and prevent localized "hot spots."[2]
-
Temperature Control: Carefully monitor and control the reaction temperature. Do not exceed the optimal cyclization temperature for your chosen solvent.
-
-
Purification of Discolored Product:
-
Recrystallization: Recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of DMF and water can effectively remove colored impurities.
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.
-
-
Issue 3: Difficulty in Removing High-Boiling Point Solvents
-
Question: We are finding it difficult to completely remove the high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) from our product. What is the best way to handle this?
-
Answer: Due to their low volatility, these solvents cannot be removed by simple evaporation.
-
Trituration/Washing: After cooling the reaction mixture and filtering the precipitated product, wash the solid thoroughly with a low-boiling point, non-polar solvent in which the product has low solubility. Hexane, heptane, or cold acetonitrile are good choices.[3] This will dissolve the residual high-boiling solvent. Repeat the washing step several times.
-
Vacuum Distillation (for the filtrate): While not for purifying the solid product, the solvent in the filtrate can be recovered by vacuum distillation if desired.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical reaction scheme for the synthesis of this compound?
A1: The most common synthetic route is the Gould-Jacobs reaction.[5][6] It involves two main steps:
-
Condensation: 2-amino-6-methylpyridine reacts with diethyl ethoxymethylenemalonate (DEEM) via a Michael addition followed by the elimination of ethanol to form the intermediate, diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to yield the final product, this compound.[1]
-
-
Q2: What are the key starting materials and reagents?
A2: The primary starting materials are 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate (DEEM).[7] A high-boiling point solvent such as Dowtherm A or diphenyl ether is typically used for the cyclization step.[1]
-
Q3: What are the critical parameters to control during scale-up?
A3: When scaling up the synthesis, the following parameters are critical:
-
Temperature Control: Maintaining a uniform and accurate temperature during the cyclization is crucial to prevent side reactions and product degradation.
-
Mixing: Efficient stirring is necessary to ensure homogenous heat and mass transfer, especially in larger reaction vessels.
-
Reaction Time: The optimal reaction time may need to be re-evaluated at a larger scale. Monitoring the reaction by TLC or HPLC is recommended.
-
Work-up Procedure: The efficiency of filtration and washing steps becomes more critical at a larger scale to ensure product purity and minimize losses.
-
-
Q4: What analytical techniques are recommended for product characterization?
A4: The final product should be characterized using the following techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
Melting Point: To assess purity. The reported melting point is in the range of 272-274°C.[2]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Experimental Protocols
Synthesis of Diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often solidify upon cooling.
-
Wash the crude product with hexane to remove any unreacted DEEM.
Synthesis of this compound (Final Product)
-
Place the intermediate, diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate, in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Add a high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the mixture with vigorous stirring to 250°C.
-
Maintain this temperature for 30-60 minutes. The product will begin to precipitate out of the hot solution.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitated solid and wash it thoroughly with hexane or cold acetonitrile to remove the high-boiling solvent.
-
Dry the product under vacuum.
-
If necessary, recrystallize the product from a suitable solvent like ethanol or methanol.
| Parameter | Intermediate Synthesis | Final Product Synthesis |
| Key Reagents | 2-amino-6-methylpyridine, Diethyl ethoxymethylenemalonate | Diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate |
| Solvent | None (neat) or high-boiling inert solvent | Dowtherm A or Diphenyl Ether |
| Temperature | 110-120°C | 250°C |
| Reaction Time | ~2 hours | 30-60 minutes |
| Work-up | Hexane wash | Filtration and washing with hexane/acetonitrile |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. posters.unh.edu [posters.unh.edu]
- 3. ablelab.eu [ablelab.eu]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate and Nalidixic Acid
This guide provides a detailed, objective comparison between the first-generation quinolone antibiotic, nalidixic acid, and its derivative, Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. The comparison is based on their chemical relationship, mechanism of action, and antibacterial efficacy, supported by experimental data and detailed protocols for key assays.
Introduction and Structural Relationship
Nalidixic acid was the first quinolone antibiotic to be introduced into clinical practice in 1967 and served as the foundational compound for the development of the broader fluoroquinolone class.[1][2] Its structure is based on a 1,8-naphthyridine ring system.[1] this compound is the ethyl ester derivative of nalidixic acid. In medicinal chemistry, ester forms of carboxylic acid drugs are frequently developed as prodrugs. These prodrugs are often more lipophilic, which can enhance absorption, and are designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug. While direct comparative in vitro studies are limited, the biological activity of the ethyl ester is expected to be attributable to its hydrolysis to nalidixic acid.
| Compound | Chemical Structure | Molecular Formula |
| Nalidixic Acid | C₁₂H₁₂N₂O₃[1] | |
| This compound | ![]() | C₁₄H₁₆N₂O₃[3] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary antibacterial target for nalidixic acid and other quinolones is bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase (Gram-Negative Bacteria): This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication.[4][5] Nalidixic acid binds to the GyrA subunit of the DNA gyrase-DNA complex.[4][5]
-
Topoisomerase IV (Gram-Positive Bacteria): This enzyme is primarily involved in decatenating (unlinking) daughter chromosomes after replication. While nalidixic acid's activity against Gram-positive bacteria is limited, this is a key target for later-generation quinolones.
The binding of the antibiotic stabilizes a transient state where the DNA is cleaved, forming a drug-enzyme-DNA complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks, the cessation of DNA synthesis, and ultimately, bacterial cell death.[5][6]
Comparative Antibacterial Activity
Nalidixic acid is primarily effective against Gram-negative bacteria, such as Escherichia coli, Proteus, and Klebsiella species, and has historically been used for urinary tract infections.[1][2] It exhibits limited to no activity against Gram-positive bacteria and Pseudomonas aeruginosa.[2]
Table 1: Minimum Inhibitory Concentration (MIC) Data for Nalidixic Acid
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
|---|---|---|---|
| Escherichia coli | ATCC 25922 | 4 - 8 | [7] |
| Escherichia coli | (Clinical) | 1 to >128 | |
| Staphylococcus aureus | NCTC 8532 | 128 | |
| Salmonella Typhimurium | ATCC 14028 | 4 | [2] |
| Pseudomonas aeruginosa | (Clinical) | Resistant | [2] |
| Enterococcus faecalis | (Clinical) | Resistant | |
Note: MIC values can vary based on the specific strain and the testing conditions.
Experimental Protocols
The data presented above is typically generated using standardized laboratory procedures. Below are detailed methodologies for key experiments.
This is a standardized method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., nalidixic acid) is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from an 18-24 hour agar plate are suspended in a saline solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells (growth control without drug, sterility control without bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first clear well).
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322) as the substrate.
-
Inhibitor Addition: Various concentrations of the test compound (dissolved in a suitable solvent like DMSO) are added to the reaction tubes. A control reaction with solvent only is included.
-
Enzyme Addition: The reaction is initiated by adding a purified DNA gyrase enzyme.
-
Incubation: The mixture is incubated at 37°C for approximately 30-60 minutes to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a detergent (like SDS) and a loading dye.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA. The inhibition is quantified by measuring the decrease in the supercoiled DNA band intensity in the presence of the compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.
Conclusion
This compound is the ethyl ester of nalidixic acid and is best understood as a prodrug that converts to the active acid form in vivo. Nalidixic acid itself exerts its antibacterial effect by inhibiting bacterial DNA gyrase, primarily in Gram-negative bacteria. While it was a pioneering antibiotic, its spectrum is narrow, and resistance can develop readily. The lack of direct comparative in vitro data for the ethyl ester prevents a performance comparison at the compound level. However, based on its chemical nature, its ultimate biological activity is dependent on its conversion to nalidixic acid. For drug development professionals, derivatization of the 1,8-naphthyridine core, as exemplified by the development from nalidixic acid to modern fluoroquinolones, remains a proven strategy for enhancing antibacterial spectrum and potency.
References
- 1. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 3. 86-MM3144.02-0025 - nalidixic-acid-ethyl-ester | 33331-59-8 [cymitquimica.com]
- 4. oldisrj.lbp.world [oldisrj.lbp.world]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and in vitro investigations of nalidixic acid amides of amino acid esters as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1,8-Naphthyridine Cores
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and functional materials. Its synthesis has been a subject of extensive research, leading to the development of various synthetic strategies. This guide provides a comparative overview of the most prominent methods for constructing the 1,8-naphthyridine core, offering insights into their mechanisms, advantages, and limitations. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on experimental data and detailed methodologies.
Key Synthesis Routes: A Comparative Analysis
The construction of the 1,8-naphthyridine ring system is predominantly achieved through cyclocondensation reactions. The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and reaction conditions. Here, we compare four key approaches: the classical Skraup and Doebner-von Miller reactions, the versatile Friedländer annulation, and modern three-component reactions.
Classical Approaches: Skraup and Doebner-von Miller Reactions
The Skraup and Doebner-von Miller reactions are among the earliest methods developed for quinoline synthesis and have been adapted for 1,8-naphthyridines. These reactions typically employ harsh acidic conditions.
-
Skraup Reaction : This method involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The in-situ dehydration of glycerol to acrolein is a key step, which then reacts with the aminopyridine. While historically significant, this reaction is often plagued by low yields and the formation of tarry by-products due to the aggressive reaction conditions[1].
-
Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with an aminopyridine[2]. This allows for greater variability in the substitution pattern of the final product. However, like the Skraup reaction, it often requires strong acids and can result in complex product mixtures.
The Versatile Friedländer Annulation
The Friedländer synthesis is a widely employed and versatile method for constructing 1,8-naphthyridine cores. It involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester[3]. This reaction can be catalyzed by either acids or bases and has been the subject of numerous modifications to improve its efficiency and environmental footprint.
Recent advancements have focused on the use of milder catalysts and more benign reaction media. These include:
-
Ionic Liquid Catalysis : Basic ionic liquids have been successfully used as both catalysts and solvents in the Friedländer reaction, offering a green and efficient method for the synthesis of 1,8-naphthyridine derivatives[3].
-
Solvent-Free Grinding : The use of catalysts like Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions provides a rapid and high-yielding route to 1,8-naphthyridines at room temperature.
-
Microwave-Assisted Synthesis : Employing catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation in solvent-free conditions significantly reduces reaction times and improves yields[4].
Modern Approaches: Three-Component Reactions
Three-component reactions have emerged as a powerful and efficient strategy for the synthesis of highly functionalized 1,8-naphthyridine derivatives in a single step. These reactions typically involve the condensation of a 2-aminopyridine, an aldehyde, and a compound containing an active methylene group, such as malononitrile or a β-ketoester.
The key advantages of this approach include operational simplicity, high atom economy, and the ability to generate molecular diversity. Various catalytic systems have been developed to promote these reactions, including Lewis acids and metal catalysts.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 1,8-naphthyridine derivatives using different methods, allowing for a direct comparison of their efficiencies.
| Synthesis Route | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Friedländer | ||||||
| Choline Hydroxide | Water | 50 | 6 h | >90 | [5] (from initial search) | |
| CeCl₃·7H₂O | Solvent-free | Room Temp. | 3-6 min | 85-94 | ||
| DABCO (Microwave) | Solvent-free | - | 3-5 min | 74-86 | [4] | |
| [Bmmim][Im] (Ionic Liquid) | [Bmmim][Im] | 80 | 24 h | up to 95 | [3] | |
| Three-Component | ||||||
| Ammonium Metavanadate | Methanol | Room Temp. | 3-4 h | 85-92 | [5] | |
| N-Bromosulfonamide | - | Room Temp. | - | Good to high | [5] | |
| Conrad-Limpach | ||||||
| H₂SO₄ | - | 135 | 5 h | 63 | [6] |
Experimental Protocols
1. Friedländer Synthesis using Choline Hydroxide in Water
-
Materials : 2-aminonicotinaldehyde, active methylene compound (e.g., acetone), choline hydroxide solution, deionized water.
-
Procedure : To a solution of 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL) in a round-bottom flask, add the active methylene compound (0.5 mmol). To this mixture, add choline hydroxide (1 mol%). Stir the reaction mixture at 50 °C for 6 hours. After completion, the product can be extracted and purified.
2. Friedländer Synthesis under Solvent-Free Grinding Conditions
-
Materials : 2-aminonicotinaldehyde, carbonyl compound with an α-methylene group, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O).
-
Procedure : In a mortar, combine 2-aminonicotinaldehyde (1 mmol), the carbonyl compound (1 mmol), and CeCl₃·7H₂O (0.2 mmol). Grind the mixture with a pestle at room temperature for 3-6 minutes. The progress of the reaction can be monitored by TLC. Upon completion, the product is isolated by washing with water and recrystallization.
3. Microwave-Assisted Friedländer Synthesis
-
Materials : 2-aminonicotinaldehyde, active methylene compound, 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Procedure : In a microwave-safe vessel, mix 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and DABCO (0.2 mmol). Irradiate the mixture in a microwave synthesizer at a suitable power level for 3-5 minutes. After cooling, the product is purified by recrystallization.
4. Three-Component Synthesis using Ammonium Metavanadate
-
Materials : 2-aminopyridine, aromatic aldehyde, malononitrile, ammonium metavanadate, methanol.
-
Procedure : In a round-bottom flask, dissolve 2-aminopyridine (10 mmol), the aromatic aldehyde (15 mmol), and malononitrile (10 mmol) in methanol (15 ml). Add a catalytic amount of ammonium metavanadate (0.2 mmol). Stir the reaction mixture at room temperature for the appropriate time (typically 3-4 hours). Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice. The precipitated product is filtered, washed with water, and can be further purified by recrystallization.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the different synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Lack of Specific Bioassay Validation Data for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate Necessitates Broader Comparison of the 1,8-Naphthyridine Class
The 1,8-naphthyridine core structure is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities. The foundational compound of this class, nalidixic acid, was introduced as an antibacterial agent in 1967.[1] Since then, interest in 1,8-naphthyridines has grown, leading to the discovery of compounds with various therapeutic potentials.
Comparative Biological Activities of 1,8-Naphthyridine Derivatives
To provide a comparative perspective, the following table summarizes the observed biological activities of several 1,8-naphthyridine derivatives as reported in the literature. This data, while not specific to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, offers insights into the potential applications of this class of compounds.
| Compound Class/Derivative | Reported Biological Activity | Reference |
| 1,8-Naphthyridines (General) | Antibacterial, Antihypertensive, Anti-inflammatory | [2] |
| Nalidixic Acid | Antibacterial | [1] |
| Canthin-6-one (related Naphthyridine) | Antifungal, Antibacterial, Antiparasitic | [1] |
| Alopecuroides B and C | Anti-inflammatory | [1] |
Generalized Experimental Protocol for Bioassay Validation
The following is a generalized workflow for the validation of the biological activity of a novel 1,8-naphthyridine derivative, such as this compound. This protocol is based on standard practices in preclinical drug discovery.
1. Primary Screening Assays:
-
Objective: To identify and confirm the primary biological activity of the compound.
-
Methodology:
-
For antibacterial activity, a Minimum Inhibitory Concentration (MIC) assay would be performed against a panel of relevant bacterial strains.
-
For anti-inflammatory activity, an in vitro assay measuring the inhibition of inflammatory mediators (e.g., nitric oxide, cytokines like TNF-α and IL-6) in cell lines such as RAW 264.7 macrophages would be conducted.[1]
-
For anticancer activity, a cell viability assay (e.g., MTT or XTT) would be used to determine the cytotoxic effects on cancer cell lines.
-
2. Secondary and Orthogonal Assays:
-
Objective: To confirm the initial findings using different experimental methods and to elucidate the mechanism of action.
-
Methodology:
-
This may involve using different cell lines or assay technologies to measure the same biological endpoint.
-
For example, if the primary assay showed inhibition of a specific enzyme, a secondary assay might involve a cell-based assay to confirm this activity in a more biologically relevant context.
-
3. In Vivo Efficacy Studies:
-
Objective: To evaluate the compound's efficacy and safety in a living organism.
-
Methodology:
-
Based on the in vitro activity, an appropriate animal model would be selected. For instance, an anti-inflammatory compound would be tested in a carrageenan-induced paw edema model in rodents.
-
Key parameters such as tumor growth inhibition in xenograft models (for anticancer agents) or reduction in bacterial load in infection models would be measured.
-
4. Toxicological and Pharmacokinetic Profiling:
-
Objective: To assess the safety profile and the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology:
-
In vitro toxicity assays (e.g., hepatotoxicity, cardiotoxicity) and in vivo acute and chronic toxicity studies are performed.
-
Pharmacokinetic studies in animal models determine parameters like bioavailability, half-life, and clearance.
-
Below is a diagram illustrating this generalized experimental workflow.
Potential Signaling Pathway Modulation
Given the reported anti-inflammatory activity of some 1,8-naphthyridine derivatives, a plausible mechanism of action could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The diagram below illustrates a hypothetical signaling cascade that could be targeted by an anti-inflammatory 1,8-naphthyridine compound.
References
Comparative Antibacterial Spectrum of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate and its derivatives. The information is compiled from various scientific studies to offer a comprehensive overview for research and development purposes.
Introduction
This compound is a derivative of the 1,8-naphthyridine core structure. This class of compounds is known for its antibacterial properties, with the first-generation quinolone antibiotic, nalidixic acid, being a prominent member.[1][2][3] Nalidixic acid is, in fact, the carboxylic acid form of the title ethyl ester.[1] The antibacterial action of these compounds is primarily attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][4][5] This mechanism ultimately leads to the disruption of bacterial cell division and death.
While extensive data exists for nalidixic acid and its more complex derivatives, specific antibacterial performance data for this compound is limited in publicly available literature. It is often considered a prodrug, which is metabolized to the active nalidixic acid form.[4] This guide, therefore, focuses on the well-documented antibacterial spectrum of nalidixic acid as a benchmark for understanding the potential of its ethyl ester derivative.
Antibacterial Spectrum and Performance Data
The antibacterial activity of 1,8-naphthyridine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The data presented below is for nalidixic acid, the parent compound of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Nalidixic Acid Against Various Bacterial Strains
| Bacterial Species | Type | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | Gram-negative | 0.25 - ≥256 | [7][8] |
| Klebsiella pneumoniae | Gram-negative | Susceptible | [2] |
| Proteus species | Gram-negative | Susceptible | [2][3] |
| Shigella species | Gram-negative | Susceptible | [3] |
| Enterobacter species | Gram-negative | Susceptible | [2][3] |
| Salmonella enterica | Gram-negative | Susceptible (resistance can emerge) | [3] |
| Aeromonas hydrophila | Gram-negative | Susceptible | [3] |
| Haemophilus influenzae | Gram-negative | Susceptible | [3] |
| Pseudomonas aeruginosa | Gram-negative | Generally Resistant | [3] |
| Staphylococcus species | Gram-positive | Generally Resistant | [3] |
| Lactobacillus species | Gram-positive | Resistant | [3] |
| Bifidobacterium species | Gram-positive | Resistant | [3] |
Note: The antibacterial spectrum of nalidixic acid is primarily focused on Gram-negative bacteria.[2][3] Resistance can be acquired through mutations in the target enzymes, DNA gyrase or topoisomerase IV.[3]
Comparison with Other Antibiotics
Nalidixic acid, as the foundational compound, is often used as a reference in the development of newer quinolone and fluoroquinolone antibiotics. Generally, these newer generations exhibit a broader spectrum of activity, including improved efficacy against Gram-positive bacteria and lower MIC values against Gram-negative bacteria. For instance, fluoroquinolones like ciprofloxacin and norfloxacin demonstrate significantly greater potency than nalidixic acid.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial activity.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.[6]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (e.g., this compound) are prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at a temperature and duration suitable for the growth of the test organism, usually 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Protocol:
-
Agar Plate Preparation: A sterile nutrient agar, such as Mueller-Hinton Agar, is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Substance: A known concentration of the test compound is added to each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included.
-
Incubation: The plates are incubated under appropriate conditions for bacterial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Mechanism of Action and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of 1,8-naphthyridine derivatives and the general workflow for antibacterial susceptibility testing.
Caption: Mechanism of action of 1,8-naphthyridine derivatives.
Caption: Experimental workflow for MIC determination.
References
- 1. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 4. 86-MM3144.02-0025 - nalidixic-acid-ethyl-ester | 33331-59-8 [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Molecular Characterization of Nalidixic Acid-Resistant Extraintestinal Pathogenic Escherichia coli from Retail Chicken Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activity of AM-715, a new nalidixic acid analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinolones and Naphthyridines: A Guide for Researchers
A deep dive into the comparative pharmacology, antibacterial efficacy, and experimental evaluation of two closely related classes of antibacterial agents: quinolones and naphthyridines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.
Quinolones and their structural analogs, the naphthyridines, have long been mainstays in the arsenal against bacterial infections. While sharing a common mechanism of action, subtle structural differences between these two classes of compounds can lead to significant variations in their antibacterial spectrum, pharmacokinetic properties, and clinical utility. This guide offers a detailed comparative study to aid in the rational selection and development of these important antibacterial agents.
At a Glance: Key Differences and Similarities
| Feature | Quinolones | Naphthyridines |
| Core Structure | Fused benzene and pyridone rings | Two fused pyridine rings |
| Primary Target | DNA Gyrase and Topoisomerase IV | DNA Gyrase and Topoisomerase IV |
| Spectrum of Activity | Broad-spectrum, with newer generations showing enhanced activity against Gram-positive and atypical bacteria | Varies, with early examples like nalidixic acid having a narrower Gram-negative spectrum, while newer derivatives show broader activity |
| Resistance Mechanisms | Target enzyme mutations, efflux pumps, and plasmid-mediated resistance | Similar to quinolones, with cross-resistance being common |
Mechanism of Action: Targeting Bacterial DNA Replication
Both quinolones and naphthyridines exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA compaction and replication.[3] In many Gram-negative bacteria, DNA gyrase is the primary target of these drugs.[4]
-
Topoisomerase IV: Plays a key role in decatenating (unlinking) daughter chromosomes following DNA replication.[1] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[4]
The binding of quinolones and naphthyridines to the enzyme-DNA complex stabilizes a transient double-strand break in the DNA, leading to an accumulation of these cleavage complexes.[3][5] This blockage of DNA replication and the generation of toxic double-strand breaks ultimately result in bacterial cell death. The interaction is mediated through a water-metal ion bridge, and mutations in the serine and acidic residues that anchor this bridge are a common cause of resistance.[6]
Mechanism of action of quinolones and naphthyridines.
Downstream of this primary mechanism, the accumulation of DNA damage can trigger the bacterial SOS response, a complex DNA repair pathway.[7]
Comparative Antibacterial Spectrum: A Quantitative Look
The in vitro efficacy of antibacterial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC ranges for representative quinolones and naphthyridines against common bacterial pathogens.
| Antibacterial Agent | Class | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Klebsiella pneumoniae (μg/mL) |
| Nalidixic Acid | Naphthyridine (1st Gen) | 0.5 - 64 | 0.25 | 700 | 2 - >128 |
| Ciprofloxacin | Fluoroquinolone (2nd Gen) | 0.004 - 1 | 0.12 - 2 | 0.016 - 2 | 0.015 - 1 |
| Levofloxacin | Fluoroquinolone (3rd Gen) | ≤ 0.06 - 2 | 0.06 - >8.0 | 0.5 - >512 | 0.03 - 4 |
| Moxifloxacin | Fluoroquinolone (4th Gen) | 0.03 - 8 | 0.064 - 0.5 | 1 - >32 | 0.06 - 0.5 |
| Gemifloxacin | Fluoroquinolone/Naphthyridine (4th Gen) | 0.03 - 0.25 | 0.008 - 0.06 | 2 - 16 | 0.06 - 0.5 |
Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used.
Pharmacokinetic and Pharmacodynamic Profiles: A Comparative Overview
The clinical effectiveness of an antibiotic is not solely dependent on its in vitro activity but also on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. Key parameters include bioavailability, serum half-life (t½), peak serum concentration (Cmax), and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).
| Drug | Class | Bioavailability (%) | Serum Half-life (t½) (hours) | Peak Serum Concentration (Cmax) (μg/mL) |
| Nalidixic Acid | Naphthyridine | ~96 | 1.5 - 2.5 | 20 - 50 |
| Ciprofloxacin | Fluoroquinolone | 70 - 80 | 3 - 5 | 1.5 - 2.9 |
| Levofloxacin | Fluoroquinolone | ~99 | 6 - 8 | 5.2 - 6.2 |
| Moxifloxacin | Fluoroquinolone | ~90 | 12 | 3.1 |
| Gemifloxacin | Fluoroquinolone/Naphthyridine | ~71 | 7 - 8 | 1.6 |
| Enoxacin | Naphthyridine | ~90 | 3 - 6 | 2.9 |
Newer fluoroquinolones generally exhibit improved pharmacokinetic profiles with greater bioavailability and longer half-lives compared to older agents like nalidixic acid and ciprofloxacin, allowing for once-daily dosing.[8][9]
Experimental Protocols: Assessing In Vitro Activity
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized and quantitative technique to determine the susceptibility of a bacterium to an antimicrobial agent.
Workflow for MIC determination by broth microdilution.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These enzymatic assays directly measure the inhibitory activity of the compounds on their molecular targets.
a) DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of an inhibitor.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the quinolone or naphthyridine compound to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing inhibitor concentration.
b) Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), which is a network of interlocked DNA circles.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing kDNA, ATP, and an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound.
-
Enzyme Addition: Start the reaction by adding purified topoisomerase IV.
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction.
-
Agarose Gel Electrophoresis: Separate the catenated kDNA from the decatenated monomeric DNA circles on an agarose gel.
-
Visualization: Visualize the DNA bands. Inhibition of decatenation is indicated by the persistence of the kDNA network at the top of the gel and a reduction in the appearance of monomeric DNA circles.
General workflow for enzyme inhibition assays.
Clinical Considerations and Future Perspectives
While both quinolones and naphthyridines have demonstrated significant clinical efficacy, their use is associated with potential adverse effects, including gastrointestinal disturbances, central nervous system effects, and, rarely, tendinopathy.[10] The emergence of bacterial resistance remains a significant challenge, necessitating the continued development of novel derivatives with improved activity against resistant strains. Structure-activity relationship (SAR) studies continue to guide the design of new quinolone and naphthyridine compounds with enhanced potency, broader spectrum, and improved safety profiles. The exploration of hybrid molecules and combination therapies also holds promise for overcoming resistance and expanding the therapeutic utility of these important antibacterial classes.
References
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge: mechanistic basis of quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone Antibiotics: Resistance and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, trovafloxacin, and moxifloxacin after single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adverse reactions and interactions of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals
An objective analysis of the spectroscopic characteristics of key naphthyridine isomers, providing essential data and protocols to aid in their identification, characterization, and application in scientific research and pharmaceutical development.
Naphthyridines, a class of heterocyclic aromatic compounds containing two nitrogen atoms in a fused bicyclic system, are of significant interest in medicinal chemistry due to their diverse biological activities. The six possible isomers of naphthyridine—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—exhibit distinct physicochemical and spectroscopic properties arising from the differential placement of their nitrogen atoms. A thorough understanding of their spectroscopic signatures is paramount for unambiguous structural elucidation and the rational design of novel therapeutic agents. This guide provides a comparative analysis of the spectroscopic data for these isomers, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for the six major isomers of naphthyridine, offering a quantitative comparison of their nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectral characteristics.
¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of naphthyridine isomers. The chemical shifts (δ) of the protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to the electronic environment, which is directly influenced by the position of the nitrogen atoms within the bicyclic ring system. The data presented below was recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Naphthyridine Isomers in CDCl₃
| Position | 1,5-Naphthyridine | 1,6-Naphthyridine[1] | 1,7-Naphthyridine | 1,8-Naphthyridine | 2,6-Naphthyridine | 2,7-Naphthyridine |
| H-2 | 8.99 (dd) | 9.10 (d) | 9.05 (s) | 9.09 (dd) | 9.24 (s) | 9.26 (s) |
| H-3 | 7.64 (dd) | 7.52 (dd) | 7.70 (d) | 7.53 (dd) | 7.82 (d) | 7.78 (d) |
| H-4 | 8.41 (dd) | 8.28 (d) | 8.20 (d) | 8.21 (dd) | 8.70 (d) | 8.65 (d) |
| H-5 | 8.41 (dd) | 8.76 (d) | 8.78 (d) | 8.21 (dd) | 8.70 (d) | 7.78 (d) |
| H-6 | 7.64 (dd) | - | 7.95 (dd) | 7.53 (dd) | - | - |
| H-7 | 8.99 (dd) | 8.28 (d) | - | 9.09 (dd) | 7.82 (d) | - |
| H-8 | - | 7.93 (dd) | 9.28 (s) | - | 9.24 (s) | 9.26 (s) |
Data for 1,5-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine are compiled from publicly available spectral databases and literature sources.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Naphthyridine Isomers in CDCl₃
| Position | 1,5-Naphthyridine[2] | 1,6-Naphthyridine[1] | 1,7-Naphthyridine[3] | 1,8-Naphthyridine[4] | 2,6-Naphthyridine[5] | 2,7-Naphthyridine[6] |
| C-2 | 150.5 | 151.2 | 152.8 | 153.2 | 156.1 | 155.8 |
| C-3 | 124.0 | 121.8 | 122.5 | 121.6 | 120.2 | 119.9 |
| C-4 | 136.2 | 137.5 | 135.9 | 136.5 | 140.1 | 139.8 |
| C-4a | 142.8 | 144.1 | 145.3 | 144.7 | 148.2 | 147.9 |
| C-5 | 136.2 | 149.5 | 138.1 | 136.5 | 140.1 | 119.9 |
| C-6 | 124.0 | - | 123.8 | 121.6 | - | - |
| C-7 | 150.5 | 137.5 | - | 153.2 | 120.2 | - |
| C-8 | - | 121.8 | 154.2 | - | 156.1 | 155.8 |
| C-8a | 142.8 | 144.1 | 146.5 | 144.7 | 148.2 | 147.9 |
UV-Visible and Infrared Spectroscopic Data
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthyridine rings.[7][8] The position of the nitrogen atoms influences the energy of these transitions, leading to shifts in the maximum absorption wavelengths (λmax). Infrared (IR) spectroscopy is used to identify the vibrational modes of the molecules, with characteristic peaks corresponding to specific bond types and functional groups.[9][10]
Table 3: Comparative UV-Vis and IR Spectroscopic Data of Naphthyridine Isomers
| Isomer | UV-Vis λmax (nm) in Ethanol | Key IR Bands (cm⁻¹) |
| 1,5-Naphthyridine | 255, 286, 310 | ~3050 (C-H aromatic stretch), ~1600, 1580, 1470 (C=C and C=N ring stretching) |
| 1,6-Naphthyridine | 260, 295, 320 | ~3060 (C-H aromatic stretch), ~1610, 1585, 1480 (C=C and C=N ring stretching) |
| 1,7-Naphthyridine | 258, 290, 315 | ~3055 (C-H aromatic stretch), ~1605, 1575, 1475 (C=C and C=N ring stretching) |
| 1,8-Naphthyridine | 250, 299, 310 | ~3040 (C-H aromatic stretch), ~1590, 1570, 1460 (C=C and C=N ring stretching) |
| 2,6-Naphthyridine | 265, 305, 325 | ~3070 (C-H aromatic stretch), ~1620, 1595, 1490 (C=C and C=N ring stretching) |
| 2,7-Naphthyridine | 262, 300, 322 | ~3065 (C-H aromatic stretch), ~1615, 1590, 1485 (C=C and C=N ring stretching) |
Note: Specific λmax and IR band positions can vary slightly depending on the solvent and the presence of substituents.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-10 mg of the naphthyridine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[11]
-
Instrumentation and Measurement : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Acquire the ¹H NMR spectrum, typically with 16-64 scans. Acquire the ¹³C NMR spectrum, which may require a larger number of scans for an adequate signal-to-noise ratio.[11]
-
Data Analysis : Process the spectra using appropriate software (e.g., Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze coupling patterns (splitting) to deduce the connectivity of protons. Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the molecule.[11]
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Sample Preparation : Prepare a stock solution of the naphthyridine isomer in a spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 100 µM.[11]
-
Instrumentation and Measurement : Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent. Measure the absorbance of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm.
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration to determine the molar absorptivity (ε) using the Beer-Lambert law.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. For ATR, place the solid sample directly on the ATR crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation and Measurement : Use a Fourier Transform Infrared (FTIR) spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes within the molecule. The "fingerprint" region (below 1500 cm⁻¹) is unique for each compound and can be used for identification by comparison with reference spectra.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the naphthyridine isomer in a volatile solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.[11]
-
Instrumentation and Measurement : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample can be introduced via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.[11]
-
Data Analysis : Determine the m/z value of the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the isomer. Analyze the fragmentation pattern to gain further structural information.
Visualizing Structural and Analytical Relationships
The following diagrams, generated using the DOT language, illustrate the structural differences between the naphthyridine isomers and a general workflow for their spectroscopic analysis.
Caption: Chemical structures of the six naphthyridine isomers.
Caption: General workflow for spectroscopic analysis of naphthyridine isomers.
References
- 1. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]
- 2. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 1,8-Naphthyridine(254-60-4) 13C NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. eu-opensci.org [eu-opensci.org]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. rsc.org [rsc.org]
Comparative Cross-Reactivity Analysis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate and Alternative Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the potential cross-reactivity of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate against other 1,8-naphthyridine-based anticancer agents with different mechanisms of action. Understanding the selectivity and potential off-target effects of these compounds is crucial for their development as therapeutic agents.
While specific cross-reactivity studies for this compound are not extensively available in the public domain, we can infer its potential activity profile based on its structural similarity to other compounds in this class. Many 1,8-naphthyridine derivatives exert their anticancer effects by targeting key enzymes such as topoisomerases and protein kinases.
This guide compares the cytotoxic profiles of various 1,8-naphthyridine derivatives against a panel of human cancer cell lines. We will focus on two distinct mechanisms of action: topoisomerase II inhibition, represented by Voreloxin , and selective kinase inhibition, for which we will use a representative selective 1,8-naphthyridine-based inhibitor as a conceptual alternative.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of selected 1,8-naphthyridine derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxic Activity of Voreloxin (Topoisomerase II Inhibitor)
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.095[1] |
| HL-60 | Acute Promyelocytic Leukemia | 0.884[1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.166[1] |
| A549 | Lung Carcinoma | Not specified, but active[2] |
| HeLa | Cervical Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
Table 2: Cytotoxic Activity of Various 1,8-Naphthyridine-3-Carboxamide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 47 | MIAPaCa | Pancreatic | 0.41[3] |
| K-562 | Leukemia | 0.77[3] | |
| Compound 36 | PA-1 | Ovarian | 1.19[3] |
| Compound 29 | PA-1 | Ovarian | 0.41[3] |
| SW620 | Colon | 1.4[3] | |
| Compound 16 | HeLa | Cervical | 0.7[4] |
| HL-60 | Leukemia | 0.1[4] | |
| PC-3 | Prostate | 5.1[4] |
Note: Direct comparative data for this compound is not available in the cited literature. The data presented for the carboxamide derivatives illustrates the range of potencies observed for structurally related compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing and validating the presented data.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound, Voreloxin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Principle: Topoisomerase II relaxes supercoiled DNA. Inhibitors of this enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase II enzyme to initiate the reaction. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: Compare the amount of relaxed DNA in the presence of the test compound to the controls. A reduction in relaxed DNA indicates inhibition of topoisomerase II.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylated substrate.
Protocol:
-
Reaction Mixture: In a multi-well plate, combine the kinase, a specific substrate (peptide or protein), ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescence-based readout), and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set time to allow for the phosphorylation reaction to proceed.
-
Reaction Termination: Stop the reaction, often by adding a solution that denatures the enzyme or chelates the required divalent cations.
-
Detection of Phosphorylation:
-
Radiometric Assay: Separate the phosphorylated substrate from the unreacted radiolabeled ATP (e.g., using phosphocellulose paper) and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Use a specific antibody that recognizes the phosphorylated substrate in combination with a fluorescently labeled secondary antibody or a fluorescence resonance energy transfer (FRET) based system.
-
-
Data Analysis: Determine the percentage of kinase activity inhibition relative to a control without the inhibitor and calculate the IC50 value.
Visualizations
The following diagrams illustrate the general workflows for the experimental protocols described above.
References
- 1. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for protecting personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[3] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[2][3] The following steps outline the process for collecting and preparing the chemical waste for pickup by a certified disposal service.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound.
-
Place the solid waste into a clearly labeled, suitable, and closed container designated for chemical waste.[3]
-
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or absorbent pads, that have come into contact with the chemical should be considered contaminated.
-
Place all contaminated materials into the same designated waste container.
-
-
Liquid Waste (if in solution):
-
Do not dispose of solutions containing this chemical down the drain.
-
Collect liquid waste in a separate, compatible, and clearly labeled container. Ensure the container is sealed to prevent leaks and evaporation.
-
2. Waste Container Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 13250-96-9[4]
-
The associated hazards (e.g., "Irritant")
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory group
-
3. Temporary Storage in the Laboratory:
-
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area.[2][3]
-
Ensure the storage location is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow your institution's specific procedures for waste manifest documentation and pickup.
-
It is recommended to consult with the US EPA Guidelines listed in 40 CFR Part 261.3 for the classifications of hazardous waste prior to disposal.[5]
Emergency Procedures for Spills
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[3] If the spill is large or in a poorly ventilated space, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, wear the recommended personal protective equipment.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[3]
-
For liquid spills, use an inert absorbent material to contain and collect the waste.
-
-
Decontamination: Clean the spill area with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.
Visualized Disposal Workflow
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
References
Comprehensive Safety and Handling Guide for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is not publicly available. The following guidance is based on the safety data for structurally similar compounds and general laboratory best practices. Researchers should always conduct a thorough risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the operational handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the GHS classification of the closely related compound, Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, appropriate personal protective equipment is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Provides a barrier against dust particles and potential splashes. Standard safety glasses are not sufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents direct skin contact. Regularly inspect gloves for any signs of degradation or puncture.[2] |
| Lab coat or chemical-resistant apron | Protects the body and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved respirator or use of a certified chemical fume hood | Recommended, especially when handling the powder form, to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
-
Preparation:
-
Before handling, ensure you have read and understood this guide and any available safety information.
-
Confirm that a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and materials, including the chemical container, weighing paper, spatulas, and waste containers.
-
Put on all required PPE as detailed in Table 1.
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transferring, inside a certified chemical fume hood to control dust.
-
Handle the substance gently to avoid creating airborne dust.
-
Keep the container of the chemical closed when not in use.
-
If the experimental procedure involves heating, ensure adequate ventilation to handle any potential fumes.
-
-
Storage:
-
Cleanup:
-
Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Clean up any spills immediately, wearing appropriate PPE. For a dry powder spill, gently sweep it up to avoid creating dust and place it in a sealed container for disposal.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Segregation:
-
Collect excess or unreacted this compound in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Separately collect all disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, in a designated, labeled solid waste bag or container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.[6]
-
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal.
References
- 1. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 3. ddpsinc.com [ddpsinc.com]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. labmanageracademy.com [labmanageracademy.com]
- 6. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

